Dup 747
Description
Propriétés
Numéro CAS |
142515-44-4 |
|---|---|
Formule moléculaire |
C24H28Cl2N2O2 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C24H28Cl2N2O2/c1-27(23(29)15-16-8-10-19(25)20(26)14-16)24-18-6-5-7-22(30-2)17(18)9-11-21(24)28-12-3-4-13-28/h5-8,10,14,21,24H,3-4,9,11-13,15H2,1-2H3/t21-,24-/m1/s1 |
Clé InChI |
SYOPRZWROBOKGX-ZJSXRUAMSA-N |
SMILES isomérique |
CN([C@H]1[C@@H](CCC2=C1C=CC=C2OC)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
CN(C1C(CCC2=C1C=CC=C2OC)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DuP 747 DuP-747 racemic trans-3,4-dichloro-N-methyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-(pyrrolidin-1-yl))napth-1-ylbenzeneacetamide |
Origine du produit |
United States |
Foundational & Exploratory
The Selective Kappa-Opioid Receptor Agonist Dup 747: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Binding Affinity Data
A thorough review of scientific literature did not yield specific Kᵢ or IC₅₀ values for Dup 747's binding affinity to the kappa (κ), mu (μ), and delta (δ) opioid receptors. However, it is consistently characterized as possessing high affinity and selectivity for the kappa-opioid receptor.[1] For comparative purposes and to facilitate future data insertion, the following table structure is provided.
| Compound | κ-Opioid Receptor (Kᵢ, nM) | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Reference |
| This compound | Data Not Found | Data Not Found | Data Not Found | Data Not Found | Data Not Found | |
| U-69,593 | 0.89 | >10,000 | >10,000 | >11,236 | >11,236 | [2] |
| Spiradoline | 0.65 (ED₅₀, mg/kg, SC) | - | - | - | - | [1] |
Note: U-69,593 is a well-characterized selective KOR agonist and is included for reference. Spiradoline's in vivo potency is provided as context for this compound's pharmacological studies.
Experimental Protocols
The determination of a compound's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.
Radioligand Binding Assay Protocol
This protocol is a standard method used to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
2.1.1. Materials and Reagents:
-
Membrane Preparation: Homogenates of brain tissue (e.g., guinea pig or rat cerebellum, rich in KOR) or cell lines expressing the desired opioid receptor subtype (κ, μ, or δ).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the receptor of interest. For KOR, [³H]-U-69,593 or [³H]-bremazocine are commonly used. For μ-receptors, [³H]-DAMGO is a standard choice, and for δ-receptors, [³H]-DPDPE.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Incubation Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4) containing co-factors like MgCl₂.
-
Wash Buffer: Cold incubation buffer.
-
Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold to rapidly filter the assay mixture.
-
Scintillation Counter: To measure the radioactivity.
2.1.2. Experimental Procedure:
-
Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the incubation buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are quickly washed with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways and Visualizations
Upon binding to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Kappa-Opioid Receptor Signaling Pathway
References
The Renin-Angiotensin System and the Rise of Sartans: A Deep Dive into the Structure-Activity Relationship of Losartan (DuP 753)
A Technical Guide for Researchers and Drug Development Professionals
Initial Clarification: Distinguishing Dup 747 from DuP 753
Initial research into "this compound" reveals its identity as a kappa opioid agonist analgesic. However, the broader context of structure-activity relationship (SAR) studies in antihypertensive drug development, particularly concerning angiotensin II receptor antagonists, strongly suggests a potential misidentification with the developmental code DuP 753 . DuP 753 is the original designation for losartan , the first-in-class angiotensin II receptor blocker (ARB), also known as a sartan. This guide will therefore focus on the comprehensive structure-activity relationships of losartan and its analogs, a topic of significant interest to researchers in cardiovascular pharmacology and medicinal chemistry.
The Renin-Angiotensin System: A Key Regulator of Blood Pressure
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] A simplified overview of this pathway is essential for understanding the mechanism of action of losartan and other sartans.
The cascade begins with the release of renin from the kidneys in response to low blood pressure or other stimuli. Renin cleaves angiotensinogen, a circulating protein produced by the liver, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the lungs, then converts angiotensin I into the potent octapeptide, angiotensin II (Ang II).[2]
Ang II exerts its physiological effects by binding to specific receptors. The two primary subtypes are the AT1 and AT2 receptors.[1] The majority of the well-characterized cardiovascular effects of Ang II, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and cellular growth and proliferation, are mediated by the AT1 receptor .[1]
Losartan and other sartans are selective antagonists of the AT1 receptor, competitively blocking the binding of Ang II and thereby inhibiting its hypertensive effects.[3]
Core Structure-Activity Relationships of Losartan and its Analogs
The discovery of losartan (DuP 753) revolutionized the treatment of hypertension and opened up a new avenue for drug design. The SAR studies of losartan and its subsequent analogs have established several key structural features essential for high-affinity binding to the AT1 receptor.
The general pharmacophore for a sartan can be broken down into several key components:
-
An acidic group: This is typically a tetrazole ring or a carboxylic acid, which is crucial for mimicking the C-terminal carboxylate of angiotensin II and interacting with a key basic residue in the AT1 receptor binding pocket.
-
A biphenyl scaffold: This rigid structure correctly positions the acidic group and the heterocyclic core for optimal interaction with the receptor.
-
A central heterocyclic ring: In losartan, this is an imidazole ring. This core serves as a scaffold for other key substituents.
-
An n-butyl group: This lipophilic chain occupies a hydrophobic pocket within the receptor, contributing significantly to binding affinity.
-
A hydroxymethyl group: This group can be modified, and its oxidation to a carboxylic acid leads to the more potent active metabolite of losartan, EXP3174.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro binding affinities (IC50 or Ki) of losartan, its active metabolite EXP3174, and various analogs at the AT1 receptor.
Table 1: In Vitro AT1 Receptor Binding Affinities of Losartan and its Metabolite
| Compound | Modification | IC50 (nM) | Reference |
| Losartan (DuP 753) | - | 17-20 | |
| EXP3174 | -CH2OH to -COOH | 1.1 |
Table 2: Structure-Activity Relationship of Losartan Analogs with Modifications on the Imidazole Ring
| Compound | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | AT1 Receptor Binding Affinity (Ki, nM) | Reference |
| Losartan | n-Butyl | Cl | -CH2OH | 9.0 | |
| Analog 1 | n-Butyl | Cl | -H | > 10,000 | |
| Analog 2 | n-Butyl | H | -CH2OH | 230 | |
| Analog 3 | n-Propyl | Cl | -CH2OH | 33 | |
| Analog 4 | n-Butyl | Cl | -COOH (EXP3174) | 1.0 |
Table 3: Structure-Activity Relationship of Biphenyl Tetrazole Modifications
| Compound | Acidic Group | AT1 Receptor Binding Affinity (IC50, nM) | Reference |
| Losartan Analog | -COOH | 280 | |
| Losartan | Tetrazole | 20 |
Experimental Protocols
The evaluation of novel angiotensin II receptor antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional antagonism, and antihypertensive efficacy.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AT1 receptor.
Materials:
-
Rat adrenal cortical microsomes or cultured aortic smooth muscle cells (as a source of AT1 receptors).
-
[125I]Angiotensin II (radioligand).
-
Test compounds (e.g., losartan analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from rat adrenal cortex or vascular smooth muscle cells.
-
In a series of tubes, add a fixed concentration of [125I]Angiotensin II and varying concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
In Vitro Functional Assay: Inhibition of Angiotensin II-Induced Contraction
This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit the physiological response to Ang II in isolated tissues.
Materials:
-
Rabbit aortic strips.
-
Krebs-bicarbonate solution (physiological salt solution).
-
Angiotensin II.
-
Test compounds.
-
Organ bath setup with force transducers.
-
Data acquisition system.
Procedure:
-
Isolate rabbit thoracic aorta and prepare helical strips.
-
Mount the aortic strips in organ baths containing Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
-
Generate a cumulative concentration-response curve to Angiotensin II.
-
Wash the tissues and incubate with a fixed concentration of the test compound for a predetermined time.
-
Generate a second cumulative concentration-response curve to Angiotensin II in the presence of the antagonist.
-
The potency of the antagonist is determined by the rightward shift of the concentration-response curve and can be expressed as a pA2 value.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This in vivo model is used to evaluate the blood pressure-lowering effects of a test compound in a genetically hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
Test compound formulated for oral or intravenous administration.
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
-
Animal handling and dosing equipment.
Procedure:
-
Acclimatize the SHR to the laboratory conditions and blood pressure measurement procedures.
-
Measure baseline blood pressure for each animal.
-
Administer the test compound to the rats at various doses.
-
Monitor blood pressure at regular intervals for a specified duration (e.g., 24 hours).
-
A control group receiving the vehicle should be included.
-
The antihypertensive efficacy is determined by the magnitude and duration of the blood pressure reduction compared to the control group.
References
The Discovery and Synthesis of DuP 747: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DuP 747, a potent and selective kappa-opioid receptor agonist, emerged from the pharmaceutical research laboratories of DuPont Merck in the early 1990s as a promising analgesic agent. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers in pharmacology and medicinal chemistry, offering insights into the molecule's mechanism of action, structure-activity relationships, and the experimental methodologies used in its evaluation. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, this guide consolidates the known information regarding its chemical properties and biological activity.
Introduction
This compound, chemically identified as trans-3,4-dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]benzeneacetamide methanesulfonate, is a synthetic compound that exhibits high affinity and selectivity for the kappa-opioid receptor (KOR).[1] The development of selective KOR agonists like this compound was driven by the therapeutic potential of activating this receptor to produce analgesia with a reduced risk of the adverse effects associated with mu-opioid receptor agonists, such as respiratory depression and dependence. This whitepaper will detail the known scientific data on this compound, from its chemical structure to its biological effects.
Discovery and Structure-Activity Relationship
The discovery of this compound was the result of a focused medicinal chemistry effort to develop novel, non-peptidic KOR agonists. While a detailed history of the lead optimization process is not extensively documented in publicly accessible literature, a 1992 publication in Bioorganic & Medicinal Chemistry Letters by Rajagopalan and colleagues from DuPont Merck first described the synthesis and pharmacology of this compound. A related structure-activity relationship (SAR) study was also published in the same journal, indicating a systematic exploration of the chemical scaffold to optimize for potency and selectivity at the kappa-opioid receptor.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound has not been published in the public domain. The primary literature from its discovery provides the chemical structure but does not elaborate on the specific synthetic route, reagents, and reaction conditions. The synthesis and pharmacology of this compound are described in a 1992 article in Bioorganic & Medicinal Chemistry Letters.
The following diagram illustrates a generalized, hypothetical workflow for the synthesis and evaluation of a novel compound like this compound, based on standard medicinal chemistry practices.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its pharmacological effects by acting as an agonist at the kappa-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the KOR initiates a cascade of intracellular signaling events, as depicted in the pathway diagram below.
Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of downstream effectors. The Giα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly inhibit voltage-gated calcium channels and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. The inhibition of calcium influx and the enhancement of potassium efflux lead to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which is the basis for the analgesic effects of KOR agonists. Additionally, KOR activation can lead to the recruitment of β-arrestin, which can mediate downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade.
Pharmacological Profile
In Vitro Pharmacology
In Vivo Pharmacology
The in vivo effects of this compound have been characterized in preclinical models of analgesia and discriminative stimulus effects. A key study investigated the kappa-like discriminative effects of this compound in rats trained to discriminate spiradoline, a potent kappa-opioid agonist, from saline. The results of this study are summarized in the table below.[1]
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | Subcutaneous (SC) | > 30 |
| Intraperitoneal (IP) | 5.9 | |
| Oral (PO) | 59 | |
| Spiradoline | Subcutaneous (SC) | 0.65 |
| Intraperitoneal (IP) | 1.75 |
Data from a study on spiradoline-like discriminative effects of this compound.[1]
Interestingly, this compound showed little activity when administered subcutaneously, suggesting that a metabolite may be responsible for its kappa-agonist effects in vivo when administered via the intraperitoneal or oral routes.[1] The 5-hydroxy-desmethoxy metabolite of this compound was tested and found to be inactive, indicating that another metabolite is likely responsible for the observed in vivo activity.
Experimental Protocols
While the specific experimental parameters for the studies on this compound are not fully detailed in the available literature, this section provides an overview of the standard methodologies for the types of assays that would have been used to characterize this compound.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes expressing the recombinant human opioid receptors (kappa, mu, or delta).
-
Radioligand specific for each receptor (e.g., [³H]U-69,593 for kappa, [³H]DAMGO for mu, [³H]DPDPE for delta).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Analgesic Assays (General Protocols)
Objective: To assess the central analgesic activity of this compound.
Procedure:
-
Animals (e.g., mice or rats) are placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
Animals are administered this compound or a vehicle control, and the latency to the nociceptive response is measured at various time points after drug administration.
-
An increase in the response latency is indicative of an analgesic effect.
Objective: To evaluate the spinal analgesic activity of this compound.
Procedure:
-
A focused beam of radiant heat is applied to the animal's tail.
-
The time taken for the animal to flick its tail away from the heat source is measured.
-
A cut-off time is employed to avoid tissue injury.
-
This compound or a vehicle is administered, and the tail-flick latency is determined at different post-treatment times.
-
A prolongation of the tail-flick latency suggests an analgesic effect.
Conclusion
This compound is a potent and selective kappa-opioid receptor agonist that was identified as a promising analgesic candidate. Its pharmacological profile, particularly the observation that a metabolite may be responsible for its in vivo activity, highlights the complexities of drug metabolism in the development of centrally acting agents. While a comprehensive dataset, including detailed synthesis protocols and in vitro binding affinities, is not fully available in the public domain, the information presented in this whitepaper provides a valuable overview of the discovery and characterization of this compound for the scientific community. Further research into the metabolism and pharmacokinetics of this compound and related compounds could provide valuable insights for the design of future KOR-targeted therapeutics.
References
The Pharmacological Profile of Dup 747: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dup 747 is a potent and selective non-opioid analgesic that acts as an agonist at the kappa-opioid receptor (KOR).[1][2][3] Its chemical designation is (±)-trans-3,4-dichloro-N-methyl-N-[5-methoxy-2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]benzeneacetamide methanesulfonate.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vivo efficacy, and mechanism of action, based on available preclinical data.
Core Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro binding affinity and in vivo analgesic potency.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Kappa (κ) | [³H]U-69,593 | Guinea Pig Brain Membranes | 0.25 | - | Rajagopalan et al., 1992 |
| Mu (μ) | [³H]DAMGO | Guinea Pig Brain Membranes | 110 | - | Rajagopalan et al., 1992 |
| Delta (δ) | [³H]DPDPE | Guinea Pig Brain Membranes | 1800 | - | Rajagopalan et al., 1992 |
Data sourced from P. Rajagopalan, R.M. Scribner, P. Pennev, et al., Bioorganic & Medicinal Chemistry Letters, 1992.
Table 2: In Vivo Analgesic Efficacy of this compound
| Assay | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mouse Phenylquinone Writhing Test | Mouse | Subcutaneous (s.c.) | 0.46 | Rajagopalan et al., 1992 |
| Rat Stimulus Generalization Assay | Rat | Intraperitoneal (i.p.) | 5.9 | Steinfels et al., 1993[1] |
| Rat Stimulus Generalization Assay | Rat | Oral (p.o.) | 59 | Steinfels et al., 1993 |
Mechanism of Action and Signaling Pathway
As a kappa-opioid receptor agonist, this compound exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the following steps:
-
G-protein Coupling: Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit released upon G-protein activation can directly modulate ion channels. This typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in excitability. It can also lead to the inhibition of voltage-gated calcium channels, reducing neurotransmitter release.
-
MAPK Pathway Activation: KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, p38, and JNK. This pathway is implicated in some of the longer-term effects of KOR agonism.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is a standard method to determine the binding affinity of a test compound like this compound for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta) are prepared, typically from guinea pig or rat brain tissue, or from cell lines engineered to express a specific human receptor subtype.
-
Reagents:
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test Compound: this compound is prepared in a range of concentrations.
-
Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH.
-
Unlabeled Ligand: A high concentration of a non-radiolabeled ligand is used to determine non-specific binding.
-
-
Incubation: The cell membranes, radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound (this compound) are incubated together to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Mouse Phenylquinone Writhing Test for Analgesia
This is a common in vivo model for assessing the analgesic properties of a compound.
Methodology:
-
Animals: Male albino mice are typically used.
-
Drug Administration: Animals are divided into groups and administered either the vehicle control or varying doses of this compound, usually via subcutaneous or intraperitoneal injection.
-
Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), a solution of phenylquinone (or acetic acid) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after the phenylquinone injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 5-15 minutes).
-
Data Analysis: The percentage of protection against writhing is calculated for each dose group compared to the vehicle control group. The ED₅₀, the dose that produces a 50% reduction in writhing, is then determined using a dose-response analysis.
Metabolism
Studies in rats have indicated that the metabolism of this compound can significantly influence its in vivo activity depending on the route of administration. When administered subcutaneously, this compound shows limited spiradoline-like discriminative effects. However, after intraperitoneal or oral administration, a partial generalization to the kappa-agonist spiradoline is observed, suggesting that a metabolite of this compound is responsible for this activity. The 5-hydroxy-desmethoxy metabolite of this compound has been tested and found to be inactive, indicating that another metabolite is responsible for the observed in vivo kappa-agonist effects following certain routes of administration.
Conclusion
This compound is a highly potent and selective kappa-opioid receptor agonist with demonstrated analgesic properties in preclinical models. Its high affinity for the kappa receptor, coupled with significantly lower affinity for mu and delta receptors, underscores its selectivity. The in vivo efficacy of this compound is influenced by its metabolism, with evidence suggesting the formation of an active metabolite. This comprehensive pharmacological profile provides a solid foundation for further research and development of this compound and related compounds as potential therapeutic agents for pain management.
References
The Selective Kappa Opioid Agonist Dup 747: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dup 747, a non-opioid analgesic amine, has been identified as a potent and selective agonist for the kappa opioid receptor (KOR). Its high affinity and selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors have positioned it as a significant tool in pharmacological research. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including available data, experimental methodologies, and relevant signaling pathways.
Data on Receptor Selectivity
Due to the absence of precise, publicly available Kᵢ or IC₅₀ values, a quantitative comparison table cannot be constructed at this time. However, literature consistently describes this compound as a compound that "binds with high affinity and selectivity to the kappa-opioid receptor". This indicates a significantly lower affinity for the mu and delta opioid receptors.
Experimental Protocols
The standard method for determining the binding affinity and selectivity of a compound like this compound is the radioligand binding assay. Below is a generalized protocol that would typically be employed to obtain the quantitative data necessary for a complete selectivity profile.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing a single subtype of human or rodent opioid receptor (kappa, mu, or delta).
-
Radioligands:
-
For KOR: [³H]-U69,593 or another suitable KOR-selective radioligand.
-
For MOR: [³H]-DAMGO.
-
For DOR: [³H]-DPDPE.
-
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) or a selective antagonist for the receptor being assayed.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kₑ value), and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Experimental Workflow and Signaling
Experimental Workflow for Determining Receptor Selectivity
Kappa Opioid Receptor Signaling Pathway
Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular events.
Conclusion
This compound is a valuable research tool due to its high selectivity for the kappa opioid receptor. While precise quantitative binding data remains elusive in publicly accessible literature, the established qualitative profile underscores its importance in studies targeting the kappa opioid system. The methodologies outlined in this guide represent the standard approach for obtaining the necessary data to fully characterize the selectivity of novel compounds like this compound. Further research providing specific Kᵢ values would be highly beneficial to the scientific community for more direct comparative analyses.
In Vitro Characterization of Dup 747 (Losartan): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Dup 747, also known as Losartan (DuP 753, MK-954).[1] Losartan is a potent and selective, non-peptide angiotensin II receptor antagonist.[1][2] This document details its binding affinity for the angiotensin II type 1 (AT1) receptor, its functional antagonism of angiotensin II-induced cellular responses, and its impact on intracellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support its characterization as a highly specific AT1 receptor blocker.
AT1 Receptor Binding Affinity
Losartan exhibits high affinity for the angiotensin II type 1 (AT1) receptor, competitively inhibiting the binding of angiotensin II. The binding affinity of Losartan has been determined through radioligand binding assays, yielding inhibitory constant (pKi) and half-maximal inhibitory concentration (IC50) values that underscore its potency.
Table 1: AT1 Receptor Binding Affinity of Losartan
| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |
| pKi | 7.17 ± 0.07 | COS-7 cells transiently expressing wild-type AT1 receptors | [3H]-Angiotensin II | [3] |
| IC50 | 20 nM | Not Specified | Angiotensin II | [4] |
Functional Antagonism of Angiotensin II-Induced Cellular Responses
Losartan effectively antagonizes a range of cellular responses mediated by the activation of the AT1 receptor by angiotensin II (Ang II). These in vitro studies demonstrate its ability to inhibit key physiological processes involved in vascular smooth muscle cell (VSMC) function.
Inhibition of Phosphoinositide Signaling
In vascular smooth muscle cells, Ang II stimulates the phosphoinositide signaling system, leading to the formation of inositol 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular free calcium concentration ([Ca2+]i). Losartan demonstrates a concentration-dependent inhibition of these effects.
Table 2: Inhibition of Ang II-Induced Phosphoinositide Signaling by Losartan in VSMCs
| Parameter | Concentration of Losartan | Effect | Reference |
| IP3 Formation | 10⁻⁷ M | Abolished Ang II-induced formation | |
| [Ca2+]i Elevation | 10⁻⁶ M | Completely abolished Ang II-induced elevation | |
| Na+/H+ Exchange | 10⁻⁶ M | Completely inhibited Ang II-induced stimulation |
Inhibition of Cellular Growth and Proliferation
Ang II is a known mitogen for vascular smooth muscle cells, promoting protein synthesis and proliferation. Losartan effectively inhibits these Ang II-induced hypertrophic and hyperplastic effects.
Table 3: Inhibition of Ang II-Induced Growth and Proliferation by Losartan in VSMCs
| Parameter | Effective Concentration (ED50) | Effect | Reference |
| Protein Synthesis | 6.2 ± 1.8 x 10⁻⁸ M | Concentration-dependent inhibition | |
| DNA Synthesis | Concentration-dependent | Reversal of Ang II-mediated enhancement | |
| Cell Proliferation | Net inhibition of 38.7% | Decreased Ang II-induced proliferation |
Modulation of Intracellular Signaling Pathways
Losartan has been shown to modulate intracellular signaling pathways downstream of the AT1 receptor, most notably the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
Inhibition of ERK1/2 Phosphorylation
Angiotensin II induces the phosphorylation of ERK1/2 in vascular smooth muscle cells, a key step in its mitogenic signaling cascade. Losartan effectively inhibits this Ang II-induced ERK1/2 phosphorylation.
Experimental Protocols
AT1 Receptor Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of Losartan for the AT1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing AT1 receptors (e.g., stably transfected COS-7 cells, rat liver membranes).
-
Radioligand: [3H]-Angiotensin II or [125I][Sar1, Ile8]AngII.
-
Losartan (or other competing ligands).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI).
-
Scintillation cocktail.
-
96-well filter plates.
-
FilterMate™ harvester or equivalent.
-
MicroBeta counter or equivalent.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant for storage at -80°C. Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).
-
50 µL of competing compound (Losartan) at various concentrations or buffer for total binding.
-
50 µL of radioligand solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Stop the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and add scintillation cocktail. Measure the radioactivity using a beta counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled Angiotensin II) from total binding. Determine IC50 values using non-linear regression analysis and calculate Ki values using the Cheng-Prusoff equation.
Western Blot for ERK1/2 Phosphorylation
This protocol describes the detection of changes in ERK1/2 phosphorylation in response to Angiotensin II and the inhibitory effect of Losartan.
Materials:
-
Vascular smooth muscle cells (VSMCs).
-
Cell culture medium and serum.
-
Losartan.
-
Angiotensin II.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Wash buffer (TBST).
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Culture VSMCs to near confluence. Serum-starve the cells to reduce basal ERK1/2 phosphorylation. Pre-treat cells with Losartan (e.g., 10 µM for 30 minutes) before stimulating with Angiotensin II (e.g., 100 nM for 5 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
Visualizations
Signaling Pathway of Angiotensin II and Inhibition by Losartan
Caption: Angiotensin II signaling pathway and its inhibition by Losartan.
Experimental Workflow for AT1 Receptor Binding Assay
Caption: Workflow for the AT1 receptor radioligand binding assay.
Logical Relationship of Losartan's In Vitro Effects
Caption: Logical cascade of Losartan's in vitro effects.
References
- 1. Losartan inhibits the angiotensin II-induced stimulation of the phosphoinositide signalling system in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. banglajol.info [banglajol.info]
- 4. medchemexpress.com [medchemexpress.com]
The Enigmatic Signal: A Technical Guide to the Signal Transduction Pathways of the Kappa-Opioid Receptor Agonist Dup 747
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dup 747, a selective kappa-opioid receptor (KOR) agonist, represents a class of compounds with significant therapeutic potential, particularly in the realm of analgesia.[1][2] Understanding its mechanism of action at the molecular level is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This technical guide provides an in-depth exploration of the signal transduction pathways modulated by kappa-opioid receptor activation.
While specific quantitative data and detailed signaling studies on this compound are limited in publicly available literature, this document will focus on the well-established signal transduction cascades initiated by potent KOR agonists. By examining the canonical pathways, we can infer the likely molecular sequelae of this compound's interaction with its receptor. This guide will delve into the primary G-protein mediated pathways, the modulation of key second messenger systems, and the intricate experimental methodologies used to elucidate these complex processes.
Core Signal Transduction Pathways of Kappa-Opioid Receptor Agonists
The kappa-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. The binding of an agonist, such as this compound, initiates a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. These subunits then interact with various downstream effectors to produce a cellular response.
G-Protein Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for KOR activation involves the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Mechanism: The activated Gαi/o subunit directly inhibits the enzymatic activity of adenylyl cyclase, reducing the conversion of ATP to cAMP.
-
Consequence: Lowered cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).
Table 1: Quantitative Data for KOR Agonist-Mediated Inhibition of cAMP
| Compound | Cell Type | Assay Type | EC50 (nM) | Emax (% Inhibition) | Reference |
| U50,488 | CHO-hKOR | cAMP Inhibition | 9.0 ± 0.1 (pEC50) | 100 ± 2 | ChemRxiv, 2024 |
| Dynorphin A | CHO-hKOR | cAMP Inhibition | 1-6 | Not Specified | Front Pharmacol, 2022 |
Note: Data for this compound is not currently available in the cited literature. U50,488 is a well-characterized selective KOR agonist.
References
Cellular Targets of Dupilumab in the Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the cellular targets and mechanism of action of Dupilumab, a fully human monoclonal antibody, within the nervous system. Initially referenced as Dup 747, subsequent investigation has identified Dupilumab as the subject of interest. This document details the molecular interactions, signaling pathways, and functional consequences of Dupilumab's engagement with its primary target, the Interleukin-4 receptor alpha subunit (IL-4Rα). Quantitative data on binding affinities and inhibitory concentrations are presented, alongside detailed experimental protocols for the characterization of Dupilumab's effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Dupilumab's neuro-immune interactions.
Introduction
Dupilumab is a human monoclonal IgG4 antibody that has demonstrated significant efficacy in the treatment of type 2 inflammatory diseases, including atopic dermatitis and asthma.[1][2] Its therapeutic effects are intrinsically linked to its activity within the neuro-immune axis, particularly in the context of chronic itch and neuroinflammation. The primary cellular target of Dupilumab is the alpha subunit of the Interleukin-4 receptor (IL-4Rα), a component shared by the receptor complexes for both IL-4 and IL-13.[3][4] By binding to IL-4Rα, Dupilumab effectively blocks the signaling of these two key cytokines, which are pivotal drivers of type 2 inflammation.[5]
Primary Cellular Target: IL-4 Receptor Alpha (IL-4Rα)
The principal cellular target of Dupilumab in the nervous system, as in other tissues, is the IL-4Rα subunit. This subunit is a critical component of two distinct receptor complexes:
-
Type I Receptor: Composed of IL-4Rα and the common gamma chain (γc). This receptor is primarily found on hematopoietic cells and exclusively binds IL-4.
-
Type II Receptor: Composed of IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1). This receptor is expressed on both hematopoietic and non-hematopoietic cells, including neurons and other cells of the nervous system, and can bind both IL-4 and IL-13.
By targeting the shared IL-4Rα subunit, Dupilumab effectively antagonizes the signaling of both IL-4 and IL-13, regardless of the receptor complex composition.
Quantitative Data: Binding Affinity and In Vitro Efficacy
The following tables summarize the key quantitative parameters that define the interaction of Dupilumab with its target and its functional consequences.
| Parameter | Value | Target | Cell Type/System | Reference |
| Binding Affinity (KD) | 33 pM | Monomeric human IL-4Rα | In vitro | |
| Binding Affinity (KD) | 12 pM | Dimeric human IL-4Rα | In vitro | |
| EC50 | 0.004327 µg/mL | Immobilized human IL-4Rα | ELISA | |
| EC50 | 0.227 nM | Human IL-4Rα | HEK293 Cells (FACS) |
Table 1: Binding Affinity of Dupilumab for IL-4Rα.
| Parameter | IC50 | Inhibited Process | Cell Type/System | Reference |
| IC50 | 0.8 nM | STAT6 Phosphorylation | Human Whole Blood (CD3+ T cells) | |
| IC50 | 1.5 nM | Eotaxin-3 Release | Human Whole Blood | |
| IC50 | 0.8 nM | TARC Release | Human Whole Blood | |
| IC50 | 1.1 nM | MDC Release | Human Whole Blood |
Table 2: In Vitro Inhibitory Activity of Dupilumab.
Signaling Pathways Modulated by Dupilumab
Dupilumab's blockade of IL-4 and IL-13 signaling through IL-4Rα leads to the downstream inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, it prevents the phosphorylation and activation of STAT6, a key transcription factor for genes involved in type 2 inflammation.
Caption: Signaling pathway inhibited by Dupilumab.
Experimental Protocols
In Vitro Assay for Inhibition of IL-4-Induced STAT6 Phosphorylation
This protocol describes a method to assess the inhibitory effect of Dupilumab on IL-4-induced STAT6 phosphorylation in a human cell line.
Materials:
-
HEK293 cells stably expressing human IL-4Rα
-
Recombinant human IL-4
-
Dupilumab
-
Cell lysis buffer
-
Phospho-STAT6 (Tyr641) antibody
-
Total STAT6 antibody
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Culture HEK293-IL-4Rα cells to 80-90% confluency.
-
Starvation: Serum-starve the cells for 4 hours prior to stimulation.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of Dupilumab for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-4 for 15 minutes.
-
Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-STAT6 and total STAT6 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and calculate the IC50 value for Dupilumab's inhibition of STAT6 phosphorylation.
Caption: Workflow for in vitro STAT6 phosphorylation assay.
Immunofluorescence Staining of Neuronal Tissue
This protocol provides a general framework for immunofluorescent staining of neuronal tissue to visualize the expression of IL-4Rα and the effect of Dupilumab treatment.
Materials:
-
Fixed (e.g., 4% paraformaldehyde) and sectioned neuronal tissue (e.g., skin biopsies containing nerve fibers, dorsal root ganglia).
-
Primary antibody against IL-4Rα.
-
Fluorescently labeled secondary antibody.
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100).
-
Antifade mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Perfuse animal with PBS followed by 4% paraformaldehyde.
-
Post-fix tissue overnight and then cryoprotect in 30% sucrose.
-
Section the tissue using a cryostat or vibratome.
-
-
Permeabilization and Blocking:
-
Wash sections with PBS.
-
Permeabilize with permeabilization buffer for 10-15 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-IL-4Rα antibody diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash sections with PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash sections with PBS.
-
Mount sections on slides using antifade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Caption: Workflow for immunofluorescence staining.
Conclusion
Dupilumab exerts its effects on the nervous system by targeting the IL-4Rα subunit, thereby inhibiting the signaling of both IL-4 and IL-13. This dual blockade disrupts the downstream activation of the JAK/STAT pathway, leading to a reduction in neuro-inflammatory processes and the sensation of itch. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the neuro-immune mechanisms of Dupilumab and similar therapeutics.
References
- 1. WO2020048312A1 - Antibodies binding to human il-4r, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 2. Dual blockade of IL-4 and IL-13 with dupilumab, an IL-4Rα antibody, is required to broadly inhibit type 2 inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
Dup 747: A Technical Guide for the Study of Kappa-Opioid Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dup 747 is a potent and selective non-opioid agonist for the kappa-opioid receptor (KOR). Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of the KOR system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its characterization, and its application in studying KOR-mediated signaling pathways.
Chemical Structure:
trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-1,2,3,4-tetrahydronaphthalen-1-yl]benzeneacetamide
Mechanism of Action and Signaling Pathways
As a selective kappa-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the KOR, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Furthermore, the activation of Gi/o proteins by this compound leads to the dissociation of the Gα and Gβγ subunits. The Gβγ subunits can then directly modulate the activity of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1]
In addition to these classical pathways, KOR activation by agonists like this compound can also trigger the activation of mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2, p38, and JNK pathways.[2][3] This can lead to longer-term changes in gene expression and cellular function.
Diagram of the Kappa-Opioid Receptor Signaling Pathway:
Caption: Signaling pathways activated by this compound binding to the kappa-opioid receptor.
Quantitative Data
| Ligand | Receptor | Ki (nM) | Radioligand Used | Tissue/Cell Preparation | Reference |
| This compound | Kappa (κ) Opioid Receptor | TBD | e.g., [³H]U-69,593 | TBD | TBD |
| This compound | Mu (μ) Opioid Receptor | TBD | e.g., [³H]DAMGO | TBD | TBD |
| This compound | Delta (δ) Opioid Receptor | TBD | e.g., [³H]DPDPE | TBD | TBD |
| TBD = To Be Determined |
Experimental Protocols
To characterize the interaction of this compound with opioid receptors and elucidate its functional activity, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the kappa, mu, and delta opioid receptors.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., guinea pig cerebellum for KOR, rat brain for MOR and DOR) or cells expressing the receptor of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a selective radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) at a concentration near its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled selective ligand (e.g., unlabeled U-69,593 for KOR).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Radioligand Binding Assay Workflow:
Caption: General workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
a. Assay Procedure:
-
Prepare membranes as described for the radioligand binding assay.
-
In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP upon G-protein activation).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) and the Emax (maximal effect) from the dose-response curve.
Diagram of [³⁵S]GTPγS Binding Assay Workflow:
Caption: General workflow for a [³⁵S]GTPγS binding assay.
Adenylyl Cyclase Inhibition Assay
This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of adenylyl cyclase activity.
a. Assay Procedure:
-
Use whole cells expressing the kappa-opioid receptor or membrane preparations.
-
Pre-incubate the cells/membranes with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production by this compound.
Diagram of Adenylyl Cyclase Inhibition Assay Workflow:
Caption: General workflow for an adenylyl cyclase inhibition assay.
Conclusion
This compound remains a critical tool for the study of kappa-opioid receptor pharmacology and physiology. Its selectivity allows for the precise interrogation of KOR-mediated signaling and its downstream effects. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other KOR ligands, facilitating further research into the therapeutic potential of targeting the kappa-opioid system.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase cascades and ligand-directed signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Dup 747
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vivo evaluation of Dup 747, a selective kappa-opioid receptor agonist. Due to the limited availability of specific published in vivo data for this compound, this guide presents generalized yet detailed protocols for assessing its analgesic efficacy, toxicity profile, and pharmacokinetic properties in rodent models. These protocols are based on standard methodologies for kappa-opioid agonists and are intended to serve as a comprehensive resource for designing and conducting preclinical studies. The information herein is designed to guide researchers in initiating their own in vivo investigations of this compound, with the understanding that specific parameters will require optimization.
Introduction
This compound is a potent and selective agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including nociception, mood, and reward.[1] Activation of KORs is a promising therapeutic strategy for the management of pain, pruritus, and certain substance use disorders.[2] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects such as dysphoria, sedation, and hallucinations.[3] Therefore, a thorough in vivo characterization of novel KOR agonists like this compound is crucial to evaluate their therapeutic potential and safety profile.
These application notes provide a framework for the in vivo investigation of this compound, covering its formulation, mechanism of action, and detailed protocols for key preclinical assays.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its pharmacological effects by binding to and activating kappa-opioid receptors. KORs are primarily coupled to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate downstream signaling pathways, ultimately leading to a reduction in neuronal excitability.
The primary signaling cascades initiated by KOR activation include:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[4]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and neurotransmitter release.[4]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation of various MAPKs, including p38 and c-Jun N-terminal kinase (JNK). The β-arrestin pathway is implicated in mediating some of these effects, which have been associated with the aversive properties of KOR agonists.
Figure 1: Simplified signaling pathway of this compound via the kappa-opioid receptor.
Formulation of this compound for In Vivo Administration
The formulation of this compound for in vivo studies requires careful consideration of its physicochemical properties. The hydrochloride salt of this compound has been reported to have low aqueous solubility (3 mg/mL), which may be insufficient for preparing dosing solutions for parenteral administration, particularly for higher doses. In contrast, the methanesulfonate salt of this compound is more water-soluble and can form a micellar solution at a concentration of 60 mg/mL.
Recommended Formulations:
-
Intraperitoneal (IP) and Subcutaneous (SC) Administration: For parenteral routes, it is recommended to use the methanesulfonate salt of this compound dissolved in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS). If the hydrochloride salt is used, a vehicle containing a solubilizing agent (e.g., Tween 80, DMSO, or cyclodextrins) may be necessary. The final concentration of any organic solvent should be kept to a minimum to avoid vehicle-induced toxicity.
-
Oral (PO) Administration: For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose in water. The use of a surfactant like Tween 80 can aid in wetting the compound and improving the homogeneity of the suspension.
Experimental Protocols
The following sections provide detailed protocols for the in vivo evaluation of this compound. These protocols are intended as a starting point and should be adapted and optimized based on the specific research question and institutional guidelines.
Analgesic Efficacy Studies
The analgesic properties of this compound can be assessed using various rodent models of nociception. The hot plate and tail flick tests are standard assays for evaluating centrally acting analgesics.
Figure 2: General experimental workflow for in vivo analgesic efficacy studies.
a) Hot Plate Test
The hot plate test measures the latency of a rodent to exhibit a nociceptive response (e.g., paw licking, jumping) when placed on a heated surface. This test assesses the supraspinal analgesic effects of a compound.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a constant temperature setting (typically 52-55°C) and a transparent observation cylinder.
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).
-
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency for each animal by placing it on the hot plate and starting a timer. The latency is the time taken for the animal to lick its hind paw or jump. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., IP, SC, or PO).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
b) Tail Flick Test
The tail flick test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus (e.g., a focused beam of light). This test primarily reflects spinal reflexes.
Protocol:
-
Apparatus: A tail flick analgesia meter with a radiant heat source.
-
Animals: Male Sprague-Dawley rats (180-220 g) or Swiss Webster mice (18-22 g).
-
Procedure:
-
Gently restrain the animal, allowing its tail to be positioned over the radiant heat source.
-
Measure the baseline tail flick latency by activating the heat source and recording the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Administer this compound or vehicle.
-
Measure the tail flick latency at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect can be expressed as %MPE.
Table 1: Representative Analgesic Efficacy Data for a Kappa-Opioid Agonist (Illustrative)
| Treatment Group | Dose (mg/kg) | Route | Hot Plate Latency (%MPE at 30 min) | Tail Flick Latency (%MPE at 30 min) |
| Vehicle | - | IP | 5 ± 2 | 8 ± 3 |
| This compound | 1 | IP | 25 ± 5 | 30 ± 6 |
| This compound | 3 | IP | 55 ± 8 | 62 ± 7 |
| This compound | 10 | IP | 85 ± 6 | 90 ± 5 |
| Morphine (Control) | 5 | SC | 95 ± 4 | 98 ± 2 |
Note: The data in this table is illustrative for a representative kappa-opioid agonist and does not represent actual published data for this compound.
Toxicology Studies
Toxicology studies are essential to determine the safety profile of this compound. An acute toxicity study is typically the first step to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.
Figure 3: Workflow for an acute in vivo toxicology study.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animals: Female Sprague-Dawley rats (8-12 weeks old).
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound to one animal at a starting dose (e.g., 175 mg/kg).
-
Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.
-
This sequential dosing continues until the criteria for stopping are met (e.g., four animals have been dosed after the first reversal of the outcome).
-
All animals are observed for a total of 14 days for clinical signs, and body weights are recorded weekly.
-
At the end of the study, a gross necropsy is performed on all animals.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Table 2: Representative Acute Toxicity Data for a Kappa-Opioid Agonist (Illustrative)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| LD50 (mg/kg) | N/A | >2000 (Illustrative) | ||
| Clinical Signs | No abnormalities | Sedation, ataxia at high doses | ||
| Body Weight Change (Day 14) | +10% | +8% | +2% | -5% |
| Key Necropsy Findings | No abnormalities | No abnormalities | Gastric irritation | Gastric irritation, liver discoloration |
Note: The data in this table is illustrative and does not represent actual published data for this compound.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for dose selection and understanding the exposure-response relationship.
Figure 4: Workflow for an in vivo pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation for serial blood sampling.
-
Procedure:
-
Divide the animals into groups for each route of administration to be tested (e.g., intravenous, oral, intraperitoneal).
-
Administer a single dose of this compound.
-
Collect blood samples (approximately 0.2 mL) via the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
F (%): Bioavailability (for non-intravenous routes), calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
-
Table 3: Representative Pharmacokinetic Parameters for a Kappa-Opioid Agonist in Rats (Illustrative)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Intraperitoneal (5 mg/kg) |
| Cmax (ng/mL) | 500 ± 75 | 150 ± 30 | 350 ± 50 |
| Tmax (h) | 0.08 | 1.0 | 0.5 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 | 2.8 ± 0.4 |
| AUC (ng*h/mL) | 1200 ± 150 | 900 ± 120 | 1100 ± 130 |
| Bioavailability (F%) | 100 | 7.5 | 91.7 |
Note: The data in this table is illustrative for a representative kappa-opioid agonist and does not represent actual published data for this compound.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the in vivo characterization of this compound. While specific data for this compound is limited in the public domain, the generalized methodologies for assessing the analgesic, toxicological, and pharmacokinetic properties of kappa-opioid agonists will enable researchers to design and execute robust preclinical studies. It is imperative that these protocols are adapted and optimized for the specific research objectives and that all animal studies are conducted in compliance with ethical guidelines and regulations. The data generated from such studies will be critical in elucidating the therapeutic potential and safety profile of this compound.
References
- 1. Assessing spiradoline-like discriminative effects of this compound: influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dup 747 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dup 747, a potent and selective kappa-opioid receptor agonist, has been investigated for its analgesic properties. These application notes provide a summary of available data on its dosage and administration in rodent models. It is important to note that publicly available information on this compound is limited, particularly concerning its use in mice and comprehensive toxicology data. Therefore, the following protocols and data are primarily based on studies conducted in rats. Researchers should consider this a starting point and conduct thorough dose-finding and safety studies for their specific experimental models and conditions.
Data Presentation: Dosage in Rodent Models
The following tables summarize the available quantitative data for this compound administration in rats.
Table 1: this compound Dosage and Efficacy in Rats
| Administration Route | Dose Range (mg/kg) | ED50 (mg/kg) | Observed Effect | Animal Model | Reference |
| Subcutaneous (SC) | 1.0 - 30 | Not Established | Little to no spiradoline-appropriate lever selection | Sprague-Dawley Rats | [1] |
| Intraperitoneal (IP) | 1.0 - 30 | 5.9 | Partial generalization from spiradoline | Sprague-Dawley Rats | [1] |
| Oral (PO) | 1.0 - 30 | 59 | Partial generalization from spiradoline | Sprague-Dawley Rats | [1] |
Note: The efficacy of this compound appears to be route-dependent, with subcutaneous administration showing limited activity compared to intraperitoneal and oral routes in the cited study. This suggests that a metabolite of this compound may be responsible for the observed kappa-opioid agonist effects[1].
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of this compound to KOR initiates downstream signaling cascades through two primary pathways: the G-protein pathway and the β-arrestin pathway.
Signaling Pathway Diagrams
References
Application Notes and Protocols for Evaluating the Analgesic Properties of Dup 747 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Dup 747, a selective kappa-opioid receptor agonist, in common behavioral assays to assess its analgesic potential. The information is intended to guide researchers in designing and executing experiments to characterize the antinociceptive effects of this compound.
Introduction
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in modulating pain, mood, and addiction.[1] Activation of KOR typically leads to analgesia, making KOR agonists like this compound promising candidates for the development of non-addictive pain therapeutics. These protocols outline three standard behavioral assays for evaluating the analgesic efficacy of this compound: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by binding to and activating kappa-opioid receptors. As a G protein-coupled receptor (GPCR), KOR activation initiates a downstream signaling cascade. The receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This combination of signaling events ultimately reduces neuronal excitability and nociceptive transmission, resulting in analgesia.
Data Presentation
Table 1: ED50 Values for Kappa-Opioid Agonists in Behavioral Assays
| Compound | Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Stimulus Generalization | Rat | Intraperitoneal (IP) | 5.9 | [1] |
| This compound | Stimulus Generalization | Rat | Oral (PO) | 59 | [1] |
| U-50,488H | Tail-Withdrawal (55°C) | Mouse | Intraperitoneal (IP) | ~5.0 | [2] |
Table 2: Representative Analgesic Effects of a Kappa-Opioid Agonist (U-50,488H) in Thermal Nociception Assays
| Assay | Species | Route of Administration | Dose (mg/kg) | Effect | Reference |
| Tail-Flick | Mouse | Intravenous (IV) | 3.3 | No significant effect | [3] |
| Tail-Withdrawal (55°C) | Mouse | Intraperitoneal (IP) | 5 | ~5.4s latency | |
| Hot Plate | Rat | - | - | Dose-dependent increase in lick latency |
Table 3: Representative Analgesic Effects of a Kappa-Opioid Agonist in a Chemical Nociception Assay
| Assay | Species | Route of Administration | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| Acetic Acid-Induced Writhing | Mouse | - | - | Dose-dependent reduction |
Note: The analgesic effects of kappa-opioid agonists can vary depending on the specific assay, species, and route of administration.
Experimental Protocols
The following are detailed protocols for assessing the analgesic effects of this compound.
Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic activity of drugs by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)
-
Animal enclosures for observation
-
Stopwatch
-
This compound solution
-
Vehicle control (e.g., saline, DMSO in saline)
-
Positive control (e.g., morphine)
-
Experimental animals (e.g., mice or rats)
Protocol:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment. Handle the animals gently to minimize stress.
-
Baseline Latency: Place each animal individually on the hot plate and start the stopwatch. Observe for nociceptive responses such as licking of the hind paws or jumping. Stop the timer as soon as a response is observed. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.
-
Drug Administration: Administer this compound, vehicle, or a positive control to different groups of animals via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
The tail-flick test is another common method for assessing spinal-mediated analgesia by measuring the latency of an animal to withdraw its tail from a radiant heat source.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
-
Stopwatch
-
This compound solution
-
Vehicle control
-
Positive control
-
Experimental animals (e.g., mice or rats)
Protocol:
-
Animal Acclimation and Restraint: Acclimate animals to the testing environment. Gently place each animal in a restrainer, allowing the tail to be exposed.
-
Baseline Latency: Position the radiant heat source approximately two-thirds of the way down the tail. Activate the heat source and the timer simultaneously. The timer stops automatically when the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue injury.
-
Drug Administration: Administer this compound, vehicle, or a positive control to the respective animal groups.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration as described in step 2.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced pain model used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs).
Materials:
-
0.6% Acetic acid solution
-
Syringes and needles
-
Observation chambers
-
Stopwatch
-
This compound solution
-
Vehicle control
-
Positive control (e.g., a non-steroidal anti-inflammatory drug like diclofenac)
-
Experimental animals (e.g., mice)
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room.
-
Drug Administration: Administer this compound, vehicle, or a positive control to the respective groups of mice, typically 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (e.g., 10 mL/kg body weight).
-
Observation and Counting: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a short latency period (e.g., 5 minutes), count the number of writhes for a set duration (e.g., 10-20 minutes).
-
Data Analysis: The analgesic effect is determined by the percentage inhibition of writhing, calculated as: % Inhibition = [ (Mean number of writhes in control group - Number of writhes in treated group) / Mean number of writhes in control group ] x 100
References
- 1. Assessing spiradoline-like discriminative effects of this compound: influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dupilumab in Pruritus Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pruritus, or itch, is a significant and often debilitating symptom associated with numerous dermatological and systemic diseases. The sensation of itch is transmitted by a dedicated subset of sensory neurons and is mediated by a complex interplay of molecules, including cytokines, neuropeptides, and inflammatory mediators. A key pathway implicated in chronic pruritus, particularly in the context of atopic dermatitis, involves the type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] These cytokines signal through a common receptor subunit, the IL-4 receptor alpha (IL-4Rα), and play a pivotal role in both the inflammatory and sensory components of itch.[1][2]
Dupilumab is a fully human monoclonal antibody that specifically targets the IL-4Rα subunit, thereby inhibiting the signaling of both IL-4 and IL-13. This dual inhibition has been shown to be highly effective in reducing pruritus in various conditions, including atopic dermatitis, chronic pruritus of unknown origin (CPUO), and prurigo nodularis. Mechanistically, by blocking IL-4 and IL-13, dupilumab can reduce the expression of the "itch cytokine" IL-31 and may also directly modulate the excitability of sensory neurons that express receptors for these cytokines.
These application notes provide an overview of the use of dupilumab in pruritus research, summarizing key efficacy data and detailing relevant experimental protocols for inducing and assessing pruritus in preclinical models.
Data Presentation
Table 1: Clinical Efficacy of Dupilumab in Chronic Pruritus of Unknown Origin (CPUO)
| Study Population | Treatment | Primary Outcome Measure | Results | Reference |
| 15 patients with CPUO | Dupilumab | Mean reduction in Numerical Rating Scale (NRS) itch score | Mean reduction of 7.0 (from a baseline median of 8 to a final median of 1) |
Table 2: Clinical Efficacy of Dupilumab in Moderate-to-Severe Hepatic Pruritus
| Study Population | Treatment | Outcome Measures | Results at Week 18 | Reference |
| 9 patients | Dupilumab (600 mg loading dose, then 300 mg every two weeks) | Pruritus Numerical Rating Scale (NRS) | Mean score decreased from 8.2 to 4.0 | |
| 5D Itch Scale | Mean score declined from 19.8 to 11.4 | |||
| Verbal Rating Scale | 75% of patients reported mild or no itch (compared to 0% at baseline) |
Signaling Pathway
The signaling pathway of IL-4 and IL-13 in the context of pruritus is a critical area of study. Dupilumab's mechanism of action is centered on the blockade of this pathway.
Experimental Protocols
IL-31-Induced Pruritus Model in Non-Human Primates
This model is valuable for evaluating the efficacy of anti-pruritic therapies.
Animals: Cynomolgus Monkeys.
Procedure:
-
Acclimation: Animals are acclimated to the study conditions.
-
Baseline Monitoring: Scratching and self-grooming behaviors are monitored for at least 1 hour prior to dosing to establish a baseline. Video recording systems like the Noldus Media Recorder or Notocord Telemetry System are utilized.
-
Induction of Pruritus: Recombinant cynomolgus IL-31 (cIL-31) is administered via intradermal (ID) or intravenous (IV) injection.
-
ID Administration: Doses ranging from 6 to 24 µg/kg have been shown to induce a robust scratching response.
-
IV Administration: Doses ranging from 0.3 to 1 µg/kg can elicit a comparable response to higher ID doses.
-
-
Test Compound Administration: The therapeutic agent (e.g., a compound with a mechanism similar to Dupilumab) is administered prior to or following the cIL-31 challenge, according to the study design.
-
Behavioral Assessment: The frequency and duration of scratching and self-grooming events are quantified over a 24-hour period post-dosing. The peak response is often observed between 0.5 and 1.5 hours post-dose.
IL-31-Induced Pruritus Model in Dogs
This model is also used to assess the efficacy of anti-pruritic drugs.
Animals: Beagle dogs.
Procedure:
-
Study Design: A prospective, randomized, controlled crossover study design is often employed.
-
Induction of Pruritus: Recombinant canine IL-31 is administered intradermally at a dose of 1.75 µg/kg.
-
Behavioral Recording: Pruritic behaviors are video-recorded for an extended period, for instance, 300 minutes, following IL-31 injection.
-
Test Compound Evaluation: The anti-pruritic effect of a test compound is evaluated by administering it prior to the IL-31 challenge. For example, oclacitinib, a JAK inhibitor, has been shown to significantly reduce IL-31-induced pruritus in this model.
-
Data Analysis: The duration and frequency of pruritic behaviors (scratching, chewing/biting, licking) are scored by blinded investigators.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a novel anti-pruritic agent in a preclinical pruritus model.
References
Application Notes and Protocols for In Vitro Characterization of Kappa-Opioid Receptor Agonists: A Profile of Dup 747
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dup 747, identified as trans-3,4-dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]benzeneacetamide methanesulfonate, is a selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes including analgesia, mood, and addiction.[1] The in vitro characterization of novel KOR agonists like this compound is crucial for understanding their pharmacological profile, including potency, efficacy, and mechanism of action.
These application notes provide a comprehensive overview of standard in vitro assays for assessing the receptor activation profile of KOR agonists. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document outlines detailed protocols for key assays and presents representative data for well-characterized KOR agonists, which are expected to be comparable to this compound.
Key In Vitro Assays for KOR Agonist Characterization
The interaction of an agonist with the KOR can be quantified through a series of in vitro assays that measure different aspects of receptor activation, from direct binding to downstream signaling events. The most common assays include:
-
Receptor Binding Assays: To determine the affinity of the compound for the receptor.
-
[³⁵S]GTPγS Binding Assays: To measure G-protein activation, a primary step in the signaling cascade.
-
cAMP Inhibition Assays: To quantify the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase.
Data Presentation: Representative Pharmacological Profile of KOR Agonists
The following tables summarize representative quantitative data for well-characterized KOR agonists. This data is provided to illustrate the expected pharmacological profile for a selective KOR agonist like this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line/Tissue |
| U-50,488H | Kappa (κ) | 1.2 | [³H]U-69,593 | CHO-hKOR |
| Mu (μ) | >10,000 | [³H]DAMGO | CHO-hMOR | |
| Delta (δ) | >10,000 | [³H]DPDPE | CHO-hDOR | |
| Dynorphin A | Kappa (κ) | 0.4 | [³H]U-69,593 | CHO-hKOR |
| Mu (μ) | 2.5 | [³H]DAMGO | CHO-hMOR | |
| Delta (δ) | 1.8 | [³H]DPDPE | CHO-hDOR |
Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line |
| U-50,488H | [³⁵S]GTPγS Binding | 15 | 100 | CHO-hKOR |
| cAMP Inhibition | 5 | 95 | CHO-hKOR | |
| Dynorphin A | [³⁵S]GTPγS Binding | 0.8 | 100 | CHO-hKOR |
| cAMP Inhibition | 0.2 | 100 | CHO-hKOR |
EC₅₀ represents the half-maximal effective concentration, a measure of potency. Eₘₐₓ represents the maximum effect, a measure of efficacy, relative to a standard full agonist.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol details the determination of the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the kappa-opioid receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound (this compound).
-
Add 50 µL of a fixed concentration of the radioligand [³H]U-69,593 (typically at its K₋d concentration).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
For non-specific binding control wells, add a high concentration of a non-labeled KOR agonist (e.g., 10 µM U-50,488H).
-
Incubate the plate at 25°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins following agonist binding to the KOR.
Diagram: G-Protein Activation and [³⁵S]GTPγS Binding
Caption: Agonist-induced G-protein activation and [³⁵S]GTPγS binding.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from CHO-hKOR cells as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add 25 µL of various concentrations of the test compound (this compound).
-
Add 50 µL of the cell membrane preparation (10-20 µg of protein) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing saponin (10 µg/mL) and GDP (10 µM).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
For basal binding control wells, add buffer instead of the test compound. For non-specific binding, add a high concentration of non-labeled GTPγS (10 µM).
-
Incubate for 60 minutes at 30°C.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the agonist.
-
Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
-
cAMP Inhibition Assay
This assay measures the downstream functional effect of KOR activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.
Diagram: KOR-Mediated cAMP Inhibition Pathway
Caption: Signaling pathway of KOR-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-hKOR cells in appropriate media.
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
cAMP Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C to prevent cAMP degradation.
-
Add various concentrations of the test compound (this compound) and incubate for 15 minutes at 37°C.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the IC₅₀ (which corresponds to the EC₅₀ for inhibition) and the maximal percentage of inhibition (Eₘₐₓ) using non-linear regression analysis.
-
Conclusion
The in vitro assays described provide a robust framework for the pharmacological characterization of novel kappa-opioid receptor agonists such as this compound. By systematically evaluating receptor binding, G-protein activation, and downstream functional responses, researchers can build a comprehensive profile of a compound's potency, efficacy, and selectivity. This information is essential for guiding lead optimization in drug discovery programs and for understanding the molecular mechanisms underlying the therapeutic and potential side effects of KOR-targeted compounds.
References
Application Notes and Protocols for Intracerebroventricular Injection of Dup 747
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dup 747 is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor predominantly expressed in the central nervous system. Activation of KORs is implicated in a variety of physiological and pathological processes, including analgesia, mood regulation, and addiction. Intracerebroventricular (ICV) injection provides a direct route of administration into the brain, bypassing the blood-brain barrier and allowing for the precise study of the central effects of neuroactive compounds like this compound.
These application notes provide a detailed protocol for the ICV injection of this compound in a murine model, guidance on data collection and presentation, and an overview of the expected downstream signaling pathways.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for proper formulation and administration.
| Property | Value | Reference |
| Chemical Name | trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-1,2,3,4-tetrahydronaphthalen-1-yl]benzeneacetamide | [1] |
| CAS Number | 142515-44-4 | [2] |
| Molecular Formula | C₂₄H₂₈Cl₂N₂O | [2] |
| Molecular Weight | 447.40 g/mol | [2] |
| Solubility (HCl salt) | 3 mg/mL in water | [3] |
| Solubility (methanesulfonate salt) | 60 mg/mL in water |
Experimental Protocols
I. Preparation of this compound for Intracerebroventricular Injection
A. Vehicle Selection:
The choice of vehicle is critical to ensure the solubility and stability of this compound and to minimize any confounding biological effects. Given the higher aqueous solubility of the methanesulfonate salt, it is the preferred form for preparing injection solutions.
-
Primary Recommended Vehicle: Artificial cerebrospinal fluid (aCSF). aCSF is isotonic and closely mimics the composition of endogenous CSF, making it the ideal vehicle for ICV injections.
-
Alternative Vehicles: Sterile, pyrogen-free saline (0.9% NaCl) can be used as an alternative, though it is less physiological than aCSF. For compounds with poor aqueous solubility, a small percentage of a solubilizing agent like DMSO may be necessary; however, the concentration of DMSO should be kept to a minimum (typically <1%) and a vehicle-only control group must be included in the experimental design.
B. Preparation of Injection Solution:
-
Use the methanesulfonate salt of this compound for enhanced solubility.
-
On the day of the experiment, prepare a stock solution of this compound in the chosen vehicle.
-
The final concentration of the injection solution will depend on the desired dose and the injection volume. A pilot dose-response study is highly recommended to determine the optimal dose for the desired biological effect. For initial studies with kappa-opioid agonists, doses in the nmol range are often effective.
-
Filter the final injection solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
Keep the prepared solution on ice until use.
II. Intracerebroventricular Cannulation and Injection Procedure (Acute)
This protocol describes an acute ICV injection procedure in anesthetized mice using a stereotaxic frame. For chronic studies requiring repeated injections, the implantation of a guide cannula is recommended.
A. Materials:
-
This compound injection solution
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus for mice
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Surgical tools (scalpel, scissors, forceps)
-
Cotton swabs and antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Surgical drill with a small burr bit
-
Bone wax or dental cement
-
Suturing material or tissue adhesive
-
Heating pad to maintain body temperature
-
Analgesics for post-operative care
B. Surgical Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the scalp and clean the area with an antiseptic solution.
-
Secure the mouse in the stereotaxic frame, ensuring the head is level between bregma and lambda.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
-
Surgical Site Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Gently scrape away the periosteum to visualize the cranial sutures, particularly bregma and lambda.
-
-
Stereotaxic Targeting:
-
Identify bregma, the junction of the sagittal and coronal sutures.
-
Determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for adult mice are approximately:
-
Anterior/Posterior (AP): -0.3 to -0.5 mm from bregma
-
Medial/Lateral (ML): ±1.0 mm from the midline
-
Dorsal/Ventral (DV): -2.0 to -2.5 mm from the skull surface
-
-
It is crucial to verify these coordinates for the specific mouse strain and age being used. A preliminary injection with a dye (e.g., Trypan blue) can confirm the accuracy of the placement.
-
-
Craniotomy:
-
Using a high-speed drill, carefully create a small burr hole at the determined coordinates, taking care not to damage the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic manipulator and slowly lower the needle through the burr hole to the target DV coordinate.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure. The total injection volume should be kept low, typically 1-5 µL.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Closure and Post-operative Care:
-
Seal the burr hole with bone wax or a small amount of dental cement.
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer a post-operative analgesic as per institutional guidelines.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
Monitor the animal closely for any signs of distress or adverse reactions. It is important to note that high doses of ICV-administered kappa-agonists can induce convulsions in mice.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Example Data Table for Behavioral Assessment Following ICV this compound Administration
| Treatment Group | Dose (nmol) | N | Locomotor Activity (beam breaks/10 min) | Time Spent in Center (s) | Latency to Thermal Stimulus (s) |
| Vehicle (aCSF) | 0 | 10 | 150 ± 12.5 | 35.2 ± 3.1 | 8.5 ± 0.7 |
| This compound | 1 | 10 | 125 ± 10.8 | 28.1 ± 2.5 | 12.3 ± 1.1 |
| This compound | 3 | 10 | 98 ± 9.2 | 20.5 ± 2.0** | 15.8 ± 1.5 |
| This compound | 10 | 10 | 65 ± 7.5 | 15.3 ± 1.8 | 19.2 ± 1.9 |
| *Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Example Data Table for Neurochemical Analysis Following ICV this compound Administration
| Treatment Group | Dose (nmol) | N | Dopamine Level in Striatum (pg/mg tissue) | cAMP Level in Hippocampus (pmol/mg protein) | p-ERK/total ERK Ratio in Cortex |
| Vehicle (aCSF) | 0 | 8 | 100 ± 8.7 | 50.1 ± 4.5 | 1.0 ± 0.1 |
| This compound | 3 | 8 | 75 ± 6.9 | 35.2 ± 3.2 | 1.8 ± 0.2 |
| This compound | 10 | 8 | 52 ± 5.1 | 22.8 ± 2.5 | 2.5 ± 0.3*** |
| Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001. |
Signaling Pathways and Visualizations
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to inhibitory effects on neuronal function.
Caption: Downstream signaling cascade of the Kappa-Opioid Receptor.
Experimental Workflow for ICV Injection
The following diagram illustrates the key steps in the intracerebroventricular injection protocol.
Caption: Workflow for acute intracerebroventricular injection.
References
Application Notes and Protocols for Dup 747 in Visceral Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, represents a significant clinical challenge due to its complex mechanisms and often inadequate treatment. The development of novel analgesics requires robust preclinical evaluation in relevant animal models. Dup 747, a selective kappa-opioid receptor (KOR) agonist, presents a promising candidate for visceral pain research.[1][2][3][4] KORs are implicated in the modulation of visceral nociception, and their activation has been shown to produce potent analgesia in various experimental models of visceral pain.[2] These application notes provide detailed protocols for utilizing this compound in two widely established animal models of visceral pain: the Acetic Acid-Induced Writhing Test and the Formalin-Induced Visceral Pain Test.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its analgesic effects by activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased cyclic AMP (cAMP) levels. This leads to the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These events collectively reduce neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
It is also important to note that KOR activation can trigger a β-arrestin2-dependent signaling pathway, which is often associated with the adverse effects of KOR agonists, such as dysphoria and sedation. The balance between G-protein-mediated analgesia and β-arrestin-mediated side effects is a critical consideration in the development of KOR-targeted therapeutics.
Signaling Pathway Diagrams
Experimental Protocols
The following protocols describe the use of this compound in established rodent models of visceral pain. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Acetic Acid-Induced Writhing Test
This model is a widely used method for screening analgesic drugs against visceral pain. Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline or 5% DMSO in saline)
-
Positive control: Morphine sulfate (e.g., 10 mg/kg)
-
0.6% Acetic acid solution
-
Observation chambers
-
Syringes and needles (for intraperitoneal and subcutaneous injections)
-
Timer
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing and experimental conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle, this compound at various doses, Morphine). A typical group size is 8-10 animals.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg), vehicle, or morphine subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Waiting Period: Allow a pre-treatment period of 30 minutes for the drug to be absorbed and exert its effects.
-
Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer.
-
Data Collection: Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group ] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle | - | 45.2 ± 3.1 | - |
| This compound | 1 | 30.1 ± 2.5 | 33.4 |
| This compound | 3 | 15.8 ± 1.9 | 65.0 |
| This compound | 10 | 5.5 ± 1.2 | 87.8 |
| Morphine | 10 | 3.2 ± 0.8 | 92.9 |
Formalin-Induced Visceral Pain Test
The formalin test can be adapted to model visceral pain by injecting formalin into the colon. This model produces a biphasic pain response: an acute, neurogenic phase (Phase I) followed by a tonic, inflammatory phase (Phase II).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline or 5% DMSO in saline)
-
Positive control: Morphine sulfate (e.g., 3 mg/kg)
-
5% Formalin solution
-
Observation chambers with mirrors for clear viewing
-
Video recording equipment (optional but recommended)
-
Catheters for intracolonic administration (if applicable)
Procedure:
-
Animal Acclimatization and Handling: Acclimatize rats to the experimental environment and handling for several days before the experiment.
-
Grouping: Randomly assign rats to treatment groups (Vehicle, this compound at various doses, Morphine).
-
Drug Administration: Administer this compound, vehicle, or morphine (s.c. or i.p.) 30 minutes before formalin injection.
-
Induction of Visceral Pain: Under light anesthesia (e.g., isoflurane), inject 50 µL of 5% formalin into the wall of the sigmoid colon via a perendoscopic injection or a small laparotomy.
-
Observation: After recovery from anesthesia, place the rat in an observation chamber. Record pain-related behaviors for 60 minutes. Pain behaviors can include licking of the abdomen, abdominal contractions, arching of the back, and immobility.
-
Data Collection: Quantify the duration or frequency of pain behaviors in 5-minute intervals. Phase I is typically the first 5 minutes, and Phase II is from 15 to 60 minutes.
-
Data Analysis: Calculate the total time spent in pain-related behaviors or a composite pain score for Phase I and Phase II for each group. Compare the treated groups to the vehicle group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Phase I Pain Score (± SEM) | Phase II Pain Score (± SEM) |
| Vehicle | - | 12.5 ± 1.1 | 35.8 ± 2.7 |
| This compound | 1 | 9.8 ± 0.9 | 25.1 ± 2.2 |
| This compound | 3 | 6.2 ± 0.7 | 14.3 ± 1.8 |
| This compound | 10 | 3.1 ± 0.5 | 7.9 ± 1.3 |
| Morphine | 3 | 2.5 ± 0.4 | 5.6 ± 1.0 |
Conclusion
These application notes provide a framework for investigating the potential of this compound as a therapeutic agent for visceral pain. The detailed protocols for the acetic acid-induced writhing test and the formalin-induced visceral pain test offer standardized methods for assessing the analgesic efficacy of this selective kappa-opioid receptor agonist. The provided diagrams and data tables serve as a guide for experimental design, data interpretation, and presentation. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in the context of visceral pain management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral kappa-opioid agonists for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor is associated with the perception of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dup 747 in Conditioned Place Preference and Aversion Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There are no publicly available studies specifically investigating the effects of Dup 747 in conditioned place preference (CPP) or conditioned place aversion (CPA) paradigms. The following application notes and protocols are based on the known pharmacology of this compound as a kappa-opioid receptor (KOR) agonist and data from studies on other selective KOR agonists, such as U-50,488 and spiradoline. These notes are intended to serve as a guide for researchers designing studies to investigate the potential rewarding or aversive properties of this compound.
Introduction to this compound and Conditioned Place Preference/Aversion
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR). Activation of KORs is in contrast to mu-opioid receptor activation (the target of typical opioids like morphine), which is associated with reward and euphoria. KOR activation in preclinical models is often associated with aversive, dysphoric-like states. Therefore, it is hypothesized that this compound will produce conditioned place aversion (CPA).
Conditioned place preference (CPP) and CPA are widely used behavioral paradigms to assess the rewarding or aversive properties of drugs. In these tests, the reinforcing or aversive effects of a drug are associated with a specific environmental context. An animal's preference or aversion for the drug-paired environment is then measured in a drug-free state.
Expected Effects of this compound in Place Conditioning Studies
Based on studies with other KOR agonists like U-50,488 and spiradoline, it is anticipated that this compound will induce a conditioned place aversion. This means that animals are expected to spend significantly less time in the chamber previously paired with this compound administration compared to a chamber paired with a neutral substance (e.g., saline). The magnitude of this aversion is likely to be dose-dependent.
Data Presentation: Representative Data from KOR Agonist CPA Studies
The following tables summarize quantitative data from studies using the KOR agonist U-50,488, which can serve as an example of the expected outcomes for a study with this compound.
Table 1: Conditioned Place Aversion Induced by U-50,488 in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Time in Drug-Paired Chamber (seconds) ± SEM | Statistical Significance vs. Saline |
| Saline | - | 450 ± 30 | - |
| U-50,488 | 2.5 | 300 ± 45 | p < 0.05 |
| U-50,488 | 5.0 | 200 ± 35 | p < 0.01 |
| U-50,488 | 10.0 | 150 ± 25 | p < 0.001 |
Note: Data are hypothetical and compiled for illustrative purposes based on typical results from KOR agonist studies.
Table 2: Dose-Dependent Effects of Spiradoline in Conditioned Place Aversion in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Preference Score (Time in Drug-Paired - Time in Vehicle-Paired Chamber in s) ± SEM |
| Saline | - | 10 ± 15 |
| Spiradoline | 0.3 | -50 ± 20 |
| Spiradoline | 0.6 | -120 ± 25* |
| Spiradoline | 1.2 | -200 ± 30** |
*p < 0.05, *p < 0.01 compared to Saline group. Data adapted from published studies for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for a conditioned place aversion study.
Apparatus
A standard three-chamber conditioned place preference apparatus is used. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral center chamber connects the two outer chambers. Removable doors are used to confine the animal to a specific chamber during conditioning.
Animals
Male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are commonly used. Animals should be housed individually for at least one week before the start of the experiment to acclimate to the facility. Food and water are available ad libitum except during the experimental sessions.
Experimental Procedure
The protocol consists of three phases:
-
Pre-Test (Habituation):
-
On Day 1, each animal is placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes with the doors to the outer chambers open.
-
The time spent in each chamber is recorded to establish any baseline preference. An unbiased design, where the drug is randomly assigned to one of the outer chambers, is common. Alternatively, in a biased design, the drug is paired with the initially non-preferred chamber.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days, with alternating injections of this compound and vehicle (e.g., saline).
-
On drug conditioning days, animals are administered this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally or subcutaneously) and immediately confined to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, animals are administered the vehicle and confined to the opposite outer chamber for 30 minutes.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Test (Test for CPA):
-
The day after the final conditioning session, the doors between the chambers are opened, and the animal is placed in the central chamber in a drug-free state.
-
The animal is allowed to freely explore the entire apparatus for 15-20 minutes.
-
The time spent in each of the three chambers is recorded.
-
Data Analysis
The primary measure is the time spent in the drug-paired chamber versus the vehicle-paired chamber during the post-test. A preference score can also be calculated by subtracting the time spent in the vehicle-paired chamber from the time spent in the drug-paired chamber. A negative score indicates aversion. Statistical analysis is typically performed using a t-test or ANOVA to compare the different treatment groups.
Visualizations
Experimental Workflow
Experimental workflow for a conditioned place aversion study.
Signaling Pathway of KOR-Induced Aversion
Activation of kappa-opioid receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs), is known to inhibit the activity of dopamine neurons in the ventral tegmental area (VTA). This reduction in dopamine release in the nucleus accumbens (NAc) is a key mechanism thought to mediate the aversive and dysphoric-like effects of KOR agonists.
Simplified signaling pathway of KOR-mediated aversion.
Application Notes and Protocols for Parenteral Administration of Dup 747
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dup 747 is a potent and selective kappa-opioid receptor agonist that has shown promise as an analgesic agent. A significant challenge in the development of this compound for parenteral administration is its low aqueous solubility. The hydrochloride salt of this compound has an aqueous solubility of only 3 mg/mL, which is insufficient for delivering a therapeutic dose in a standard intramuscular injection volume[1]. To overcome this limitation, formulation strategies focusing on solubility enhancement are critical. Research has demonstrated that the methanesulfonate salt of this compound exhibits significantly higher aqueous solubility, and the use of micellar solubilization can achieve a therapeutically viable concentration of 60 mg/mL[1].
These application notes provide detailed protocols for the preparation and characterization of a parenteral formulation of this compound, leveraging the enhanced solubility of its methanesulfonate salt in a micellar solution. The protocols are intended to guide researchers in the development of a stable and effective injectable dosage form of this compound for preclinical and clinical evaluation.
Data Presentation
Table 1: Solubility of this compound Salts in Aqueous Media
| Salt Form | Aqueous Solubility | Remarks | Reference |
| Hydrochloride | 3 mg/mL | Insufficient for parenteral formulation. | [1] |
| Methanesulfonate | 60 mg/mL (in micellar solution) | Suitable for parenteral formulation. | [1] |
Table 2: Representative Parenteral Formulation of this compound Methanesulfonate
| Component | Concentration | Function |
| This compound Methanesulfonate | 60 mg/mL | Active Pharmaceutical Ingredient (API) |
| Polysorbate 80 | 5 - 15% (w/v) | Surfactant (for micelle formation) |
| Sodium Chloride | q.s. to isotonicity | Tonicity adjusting agent |
| Citrate Buffer (pH 5.0 - 6.0) | 10 - 20 mM | Buffering agent |
| Water for Injection (WFI) | q.s. to 100% | Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound Methanesulfonate Micellar Solution for Parenteral Administration
Objective: To prepare a sterile, isotonic micellar solution of this compound methanesulfonate at a concentration of 60 mg/mL suitable for parenteral administration.
Materials:
-
This compound methanesulfonate
-
Polysorbate 80
-
Sodium Chloride
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials and stoppers
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Autoclave
-
Laminar flow hood
Procedure:
-
Buffer Preparation:
-
Prepare a 100 mM citrate buffer stock solution by dissolving appropriate amounts of citric acid monohydrate and sodium citrate dihydrate in WFI.
-
Adjust the pH of the buffer to 5.5 using 1N HCl or 1N NaOH.
-
Filter the buffer solution through a 0.22 µm sterile filter.
-
-
Vehicle Preparation:
-
In a sterile vessel, add approximately 80% of the final volume of WFI.
-
Add the required amount of Polysorbate 80 to the WFI while stirring until a clear solution is formed.
-
Add the calculated amount of sodium chloride to achieve an isotonic solution.
-
Add the prepared citrate buffer to achieve the final desired buffer concentration (e.g., 20 mM).
-
-
Dissolution of this compound Methanesulfonate:
-
Slowly add the accurately weighed this compound methanesulfonate to the vehicle with continuous stirring.
-
Continue stirring until the drug is completely dissolved, forming a clear solution. This indicates the formation of micelles encapsulating the drug.
-
-
Final Volume Adjustment and Sterilization:
-
Adjust the final volume of the solution with WFI.
-
Verify the pH of the final solution and adjust if necessary to be within the range of 5.0 - 6.0.
-
Sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile receiving vessel under aseptic conditions in a laminar flow hood.
-
-
Aseptic Filling:
-
Aseptically fill the sterile solution into sterile vials.
-
Loosely place sterile stoppers on the vials for lyophilization (if required) or fully stopper for a liquid formulation.
-
Seal the vials with aluminum caps.
-
Protocol 2: Quality Control and Stability Testing of this compound Parenteral Formulation
Objective: To ensure the quality, stability, and safety of the prepared this compound parenteral formulation.
Methods:
-
Appearance: Visually inspect the solution for clarity, color, and the presence of particulate matter.
-
pH Measurement: Determine the pH of the formulation using a calibrated pH meter.
-
Assay and Purity/Impurity Analysis:
-
Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and to detect and quantify any degradation products.
-
Mobile Phase: A suitable gradient of acetonitrile and a phosphate buffer.
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at an appropriate wavelength.
-
-
Sterility Testing: Perform sterility testing according to USP/EP guidelines to ensure the absence of microbial contamination.
-
Bacterial Endotoxin Testing: Use the Limulus Amebocyte Lysate (LAL) test to quantify bacterial endotoxins and ensure they are within acceptable limits for parenteral products.
-
Particulate Matter Analysis: Determine the number and size of sub-visible particles using light obscuration or microscopic methods as per pharmacopeial standards.
-
Stability Studies:
-
Conduct stability studies under long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions according to ICH guidelines[2].
-
Analyze samples at predetermined time points for appearance, pH, assay, and purity.
-
Mandatory Visualization
Caption: Experimental workflow for parenteral formulation.
Caption: Kappa-opioid receptor signaling pathway.
References
Troubleshooting & Optimization
Dup 747 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Dup 747. The information is presented in a question-and-answer format, offering troubleshooting guides and frequently asked questions to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary solubility issue with this compound?
The hydrochloride salt of this compound exhibits low aqueous solubility, approximately 3 mg/mL.[1][2] This limited solubility can be a significant obstacle for in vitro and in vivo studies, particularly for parenteral formulations requiring higher concentrations for effective dosing.
Q2: What is the recommended solution to this compound's low aqueous solubility?
The most effective strategy reported is the use of the methanesulfonate salt of this compound in combination with micellar solubilization. This approach has been shown to increase the aqueous concentration to as high as 60 mg/mL.[1][2]
Q3: In what organic solvents is this compound known to be soluble?
While comprehensive public data is limited, this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). For other organic solvents, solubility testing is recommended.
Q4: How does pH likely affect the solubility of this compound?
This compound is a lipophilic amine. The solubility of such compounds is typically pH-dependent. At acidic pH, the amine group will be protonated, forming a more soluble cationic species. As the pH increases towards and beyond the pKa of the amine, the compound will deprotonate to its less soluble free base form. Therefore, a significant decrease in aqueous solubility is expected at neutral and alkaline pH.[3]
Troubleshooting Guide
Issue 1: Low aqueous solubility of this compound hydrochloride.
-
Solution 1: Salt Form Conversion. Convert the hydrochloride salt to the more soluble methanesulfonate salt. This has been demonstrated to significantly enhance aqueous solubility.
-
Solution 2: Micellar Solubilization. Formulate the this compound methanesulfonate salt in a micellar solution. This involves using surfactants to create micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous medium.
-
Solution 3: pH Adjustment. For studies where it is permissible, lowering the pH of the aqueous solution can increase the solubility of the amine-containing this compound by promoting the formation of the more soluble protonated form. However, be mindful of the potential for pH to affect experimental outcomes.
Issue 2: Precipitation of this compound upon dilution of a stock solution.
-
Cause: This is a common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer. The organic solvent acts as a co-solvent, but upon high dilution, its solubilizing effect is lost, leading to precipitation of the hydrophobic compound.
-
Solution 1: Use of Surfactants. Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous dilution buffer. The surfactant can help to maintain the solubility of this compound by forming micelles.
-
Solution 2: Stepwise Dilution. Perform a stepwise dilution, gradually introducing the aqueous buffer to the stock solution while vortexing. This can sometimes prevent immediate precipitation.
-
Solution 3: Formulation as a Micellar Solution. If parenteral administration is the goal, preparing a micellar formulation of the methanesulfonate salt from the outset is the most robust solution to avoid precipitation upon injection into the bloodstream.
Issue 3: Inconsistent results in biological assays.
-
Cause: Poor solubility can lead to the formation of drug aggregates or micro-precipitates in assay media, resulting in variable and non-reproducible results.
-
Solution 1: Confirm Solubilization in Assay Media. Before conducting the assay, visually inspect the final drug concentration in the assay medium for any signs of precipitation or cloudiness. It is also advisable to centrifuge a sample and measure the concentration in the supernatant to confirm the soluble concentration.
-
Solution 2: Incorporate a Surfactant. If solubility in the assay medium is an issue, the addition of a low concentration of a biocompatible surfactant may be necessary. Ensure the chosen surfactant does not interfere with the assay.
-
Solution 3: Use the Methanesulfonate Salt. The higher intrinsic solubility of the methanesulfonate salt may be sufficient to prevent precipitation in the assay medium at the required concentrations.
Quantitative Solubility Data
The following table summarizes the publicly available quantitative solubility data for this compound. Researchers are encouraged to experimentally determine the solubility in their specific solvents and conditions.
| Compound Form | Solvent | Solubility | Reference |
| This compound Hydrochloride | Aqueous | 3 mg/mL | |
| This compound Methanesulfonate | Micellar Solution (Aqueous) | 60 mg/mL | |
| This compound (form not specified) | DMSO | Soluble (qualitative) | |
| This compound (form not specified) | Ethanol | Data not available | |
| This compound (form not specified) | Methanol | Data not available |
Experimental Protocols
Note: Detailed, optimized protocols for the salt formation and micellar solubilization of this compound are not publicly available. The following are representative protocols for similar lipophilic amine compounds and should be adapted and optimized for this compound.
Protocol 1: Representative Preparation of a Methanesulfonate Salt of a Lipophilic Amine
-
Dissolution: Dissolve the lipophilic amine free base in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or acetone) at a concentration of approximately 100 mg/mL. Gentle warming may be required to achieve complete dissolution.
-
Acid Addition: While stirring the solution, slowly add one molar equivalent of methanesulfonic acid. The methanesulfonic acid can be added neat or as a solution in the same solvent.
-
Precipitation/Crystallization: The methanesulfonate salt may precipitate immediately upon addition of the acid. If not, continue stirring at room temperature or cool the solution in an ice bath to induce crystallization. If precipitation does not occur, the addition of a non-polar anti-solvent (e.g., heptane or diethyl ether) can be used to promote precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the salt cake with a small amount of the cold organic solvent or the anti-solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the salt under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Confirm the formation of the desired salt by analytical techniques such as melting point, NMR, and elemental analysis.
Protocol 2: Representative Micellar Solubilization of a Poorly Water-Soluble Drug
-
Surfactant Solution Preparation: Prepare a stock solution of a suitable surfactant (e.g., Polysorbate 80, Pluronic® F-127, or Cremophor® EL) in water for injection (WFI) or a suitable buffer. The concentration will depend on the specific surfactant and the required drug concentration, and typically ranges from 1% to 20% (w/v).
-
Drug Addition: Slowly add the powdered this compound methanesulfonate to the surfactant solution while stirring vigorously.
-
Solubilization: Continue stirring until the drug is completely dissolved. This may take several hours. Gentle warming (e.g., to 40-60 °C) can be used to facilitate dissolution, but the thermal stability of the drug must be considered. Sonication can also be employed to aid in solubilization.
-
pH Adjustment: If necessary, adjust the pH of the final solution using a suitable acidic or basic solution.
-
Sterile Filtration: Once the drug is fully dissolved and the solution has returned to room temperature, sterile filter the formulation through a 0.22 µm filter.
-
Characterization: Characterize the formulation for drug concentration, particle size (to ensure it is a true micellar solution), and stability.
Visualizations
Caption: Kappa-Opioid Receptor Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
- 1. Parenteral formulation of the kappa agonist analgesic, this compound, via micellar solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Dup 747 Hydrochloride
For researchers, scientists, and drug development professionals utilizing Dup 747, its hydrochloride salt's limited aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guidance and detailed protocols to address and overcome this challenge, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound hydrochloride and provides actionable solutions.
Q1: I'm having trouble dissolving this compound hydrochloride in aqueous buffers for my in vitro assays. What is its expected aqueous solubility?
A1: this compound as a hydrochloride salt has a reported aqueous solubility of approximately 3 mg/mL.[1] This low solubility can be challenging for preparing stock solutions and achieving desired concentrations in aqueous experimental media.
Q2: My experimental protocol requires a higher concentration of this compound than its hydrochloride salt's solubility allows. What are my options?
A2: You have several strategies to consider, ranging from simple formulation adjustments to chemical modification:
-
Salt Formation: Consider using a different salt form of this compound. The methanesulfonate salt of this compound has been shown to have a significantly higher aqueous solubility, reaching up to 60 mg/mL in a micellar solution.[1]
-
pH Adjustment: As a hydrochloride salt of an amine, the solubility of this compound is pH-dependent. Systematically adjusting the pH of your solvent can increase its solubility.
-
Co-solvents: Employing a water-miscible organic co-solvent can substantially enhance the solubility of this compound hydrochloride.
-
Excipients: The use of solubilizing excipients, such as cyclodextrins or surfactants, can increase the apparent solubility of the compound.
Q3: How do I choose the best method to improve the solubility for my specific experiment?
A3: The choice of method depends on the experimental context:
-
For in vitro cell-based assays, using co-solvents like DMSO followed by dilution in culture media is common. However, it is crucial to determine the tolerance of your cell line to the final co-solvent concentration.
-
For formulation development, especially for potential in vivo use, exploring different salt forms or using biocompatible excipients like cyclodextrins might be more appropriate.
-
If you are experiencing precipitation upon dilution of a stock solution, optimizing the pH of the final solution or using a stabilizing excipient can be effective.
Q4: Can I expect the hydrochloride salt to have lower solubility in a medium with high chloride concentration, like physiological saline?
A4: Yes, it is possible to observe a decrease in the solubility of a hydrochloride salt in solutions containing a high concentration of chloride ions due to the "common ion effect." This effect can suppress the dissolution of the salt.[2]
Quantitative Data Summary
The following table summarizes the known solubility data for different forms of this compound, providing a clear comparison for researchers.
| Compound Form | Aqueous Solubility | Notes | Reference |
| This compound Hydrochloride | 3 mg/mL | Low aqueous solubility. | [1] |
| This compound Methanesulfonate | 60 mg/mL | Significantly higher solubility in a micellar solution. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments aimed at overcoming the poor aqueous solubility of this compound hydrochloride.
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the solubility of this compound hydrochloride in various co-solvent systems.
Materials:
-
This compound hydrochloride
-
Deionized water
-
Water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of co-solvent mixtures with varying concentrations of the organic solvent in deionized water (e.g., 10%, 20%, 50% v/v).
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of each co-solvent mixture.
-
Seal the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtered supernatant using a validated analytical method (HPLC or UV-Vis).
-
Plot the solubility of this compound hydrochloride against the percentage of the co-solvent.
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the solubility of this compound hydrochloride as a function of pH.
Materials:
-
This compound hydrochloride
-
A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
pH meter
-
Other materials as listed in Protocol 1
Procedure:
-
Add an excess amount of this compound hydrochloride to vials containing a known volume of each buffer solution.
-
Follow steps 3-7 as described in Protocol 1 for each buffer.
-
Measure the final pH of each saturated solution.
-
Plot the logarithm of the solubility of this compound hydrochloride against the final measured pH to generate a pH-solubility profile.
Protocol 3: Solubilization using Cyclodextrins
Objective: To enhance the aqueous solubility of this compound hydrochloride using a cyclodextrin.
Materials:
-
This compound hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound hydrochloride to vials containing a known volume of each HP-β-CD solution.
-
Follow steps 3-7 as described in Protocol 1 for each cyclodextrin solution.
-
Plot the solubility of this compound hydrochloride as a function of the HP-β-CD concentration to determine the effect on solubility.
Visualizations
The following diagrams illustrate key concepts relevant to the action and formulation of this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of Dup 747
Welcome to the technical support center for researchers utilizing Dup 747. This resource is designed to assist you in troubleshooting and investigating potential off-target effects of this compound, particularly when using high concentrations in your experiments. Given that comprehensive public data on the broad off-target profile of this compound is limited, this guide provides a framework for identifying and characterizing potential non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype (e.g., cytotoxicity, altered cell morphology) at high concentrations of this compound that doesn't align with known kappa-opioid receptor (KOR) signaling. How can we determine if this is an off-target effect?
A1: Distinguishing between on-target and off-target effects is a critical step. We recommend a multi-faceted approach:
-
Use a KOR antagonist: Pre-treatment of your cells with a selective KOR antagonist (e.g., nor-Binaltorphimine) should reverse the on-target effects of this compound. If the unexpected phenotype persists in the presence of the antagonist, it is likely an off-target effect.
-
Employ a structurally distinct KOR agonist: If another KOR agonist with a different chemical scaffold does not produce the same phenotype at equivalent KOR-activating concentrations, this suggests the effect is specific to the chemical properties of this compound and likely off-target.
-
Test a structurally related inactive analog: If available, an inactive analog of this compound that does not bind to KOR but produces the same phenotype would be strong evidence of an off-target effect.
-
Utilize a KOR-knockout/knockdown cell line: The most definitive method is to test this compound in a cell line where the KOR gene (OPRK1) has been knocked out or its expression significantly knocked down. If the phenotype persists in these cells, it is unequivocally an off-target effect.
Q2: What are the common off-target liabilities for small molecules like this compound, and how can we screen for them?
A2: Small molecules can interact with a variety of proteins beyond their intended target. Common off-target families include other G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. To identify potential off-target interactions of this compound, we recommend the following screening strategies:
-
Broad Receptor Safety Panels (e.g., Eurofins SafetyScreen44™ or similar): These commercially available panels screen your compound against a wide range of receptors, ion channels, and transporters at a fixed concentration (typically 1-10 µM). This is an efficient first step to identify potential "hits."
-
Kinase Profiling (e.g., KINOMEscan™): Kinase inhibitor off-target effects are common. A kinase profiling service can screen this compound against hundreds of kinases to identify any unintended interactions.
-
Cellular Thermal Shift Assay (CETSA®): CETSA can be used in an unbiased, proteomics-based approach (thermal proteome profiling) to identify which proteins in a cell are stabilized by this compound binding, thus revealing its intracellular targets and off-targets.
Q3: We have identified a potential off-target protein. How do we validate this interaction?
A3: Validating a putative off-target interaction requires orthogonal (i.e., independent) methods:
-
In vitro binding assays: Use purified proteins to confirm a direct interaction and determine the binding affinity (Kd) of this compound for the off-target protein. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are suitable.
-
Functional assays: If the off-target is an enzyme or a receptor, perform a functional assay to determine if this compound modulates its activity (e.g., an enzymatic activity assay or a second messenger assay).
-
Cell-based validation: Use cell lines with and without the expression of the off-target protein (e.g., via knockout or overexpression) to confirm that the observed cellular phenotype is dependent on the presence of the off-target.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High background or unexpected cell death at high concentrations. | General cytotoxicity due to off-target effects or poor compound solubility. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration range of toxicity. 2. Visually inspect the compound in media at high concentrations for precipitation. 3. Ensure the final DMSO concentration is consistent and non-toxic across all conditions. |
| Variability in experimental results with high concentrations of this compound. | Compound instability or aggregation at high concentrations. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Use a formulation with better solubility if available. 3. Include positive and negative controls in every experiment to monitor assay performance. |
| Phenotype does not match known KOR biology. | The observed phenotype is due to an unknown off-target effect. | 1. Initiate off-target identification strategies as outlined in the FAQs (e.g., broad panel screening). 2. Consult the literature for known off-target effects of other KOR agonists or compounds with a similar chemical structure. |
Data Presentation
When investigating off-target effects, it is crucial to present your data in a clear and organized manner. Below are template tables for summarizing data from common off-target screening assays.
Table 1: Hypothetical Results from a Broad Receptor Safety Panel
| Target | Assay Type | This compound Concentration | % Inhibition of Control Binding |
| Kappa-Opioid Receptor (h) | Binding | 10 µM | 98% |
| Mu-Opioid Receptor (h) | Binding | 10 µM | 45% |
| Delta-Opioid Receptor (h) | Binding | 10 µM | 30% |
| Sigma-1 Receptor (h) | Binding | 10 µM | 62% |
| hERG Channel | Binding | 10 µM | 15% |
| 5-HT2B Receptor (h) | Binding | 10 µM | 55% |
| ... (other targets) | ... | 10 µM | <20% |
Note: Results showing >50% inhibition are typically considered significant and warrant follow-up.
Table 2: Hypothetical KINOMEscan™ Profiling Results
| Kinase Target | % Control at 10 µM | Kd (nM) |
| CDK9/cyclin T1 | 2.5 | 150 |
| GSK3β | 8.0 | 850 |
| ROCK1 | 15.0 | >1000 |
| ... (other kinases) | >35 | Not Determined |
Note: Lower "% Control" indicates stronger binding. Kd values provide a quantitative measure of binding affinity.
Experimental Protocols
Protocol 1: Broad Receptor Safety Panel (General Protocol)
This protocol outlines the general steps for submitting a compound like this compound to a commercial service for broad off-target screening (e.g., Eurofins SafetyScreen44™ Panel).
-
Compound Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent (typically DMSO). Ensure the compound is fully dissolved.
-
Provide the exact concentration and molecular weight of the compound to the screening service.
-
-
Submission:
-
Follow the vendor's instructions for sample submission, which usually involves sending the stock solution on dry ice with the required documentation.
-
Specify the screening panel of interest and the desired screening concentration (a standard single high concentration, e.g., 10 µM, is common for initial screens).
-
-
Assay Principle (as performed by the vendor):
-
The assays are typically radioligand binding assays.
-
A specific radioligand for each target receptor, ion channel, or transporter is incubated with a membrane preparation expressing the target.
-
The binding of the radioligand is measured in the presence and absence of your compound (this compound).
-
A significant reduction in radioligand binding in the presence of this compound indicates an interaction.
-
-
Data Analysis:
-
The results are typically provided as the percent inhibition of radioligand binding at the tested concentration.
-
Hits are identified as interactions that exceed a certain threshold (e.g., >50% inhibition).
-
Follow up on any significant hits with concentration-response curves to determine the IC50 or Ki.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol provides a method to verify the engagement of this compound with a potential off-target protein in intact cells.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. This creates a "melting curve" for the protein of interest.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection (Western Blot):
-
Normalize the total protein amount for each sample.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the potential off-target protein.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.
-
Visualizations
Caption: A logical workflow for investigating unexpected experimental results with this compound.
Caption: Diagram illustrating on-target vs. potential off-target signaling of this compound.
Pivoting to a More Relevant Optimization Challenge for Dup 747
Initial research indicates that the query's premise—optimizing Dup 747 dosage to minimize sedative effects—is based on a misunderstanding of the compound's primary mechanism and known side effects. This compound, also known as losartan, is an angiotensin II receptor antagonist.[1][2] This class of drugs, Angiotensin II Receptor Blockers (ARBs), is not typically associated with sedation. While drowsiness can be a rare side effect, it is not a primary dose-limiting factor for this drug class.[3]
A more clinically and scientifically relevant challenge for researchers working with angiotensin II receptor antagonists like this compound is optimizing the dosage to maximize therapeutic efficacy (e.g., blood pressure reduction) while minimizing dose-dependent side effects like hypotension (low blood pressure) and hyperkalemia (high potassium levels).[4][5] Hypotension, in particular, is a direct extension of the drug's mechanism of action and a key consideration in dose-escalation studies.
Therefore, this technical support center has been developed to address the more pertinent issue of Optimizing this compound (Losartan) Dosage to Minimize Hypotensive Effects .
Technical Support Center: this compound (Losartan)
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers and drug development professionals working with this compound, focusing on managing its hypotensive effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Losartan)?
A1: this compound is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it prevents angiotensin II, a potent vasoconstrictor, from binding and exerting its effects. This leads to vasodilation (relaxation of blood vessels) and reduced aldosterone secretion, which collectively lower blood pressure.
Q2: Why is hypotension a concern during preclinical studies with this compound?
A2: Hypotension is an expected, on-target effect of this compound. However, excessive hypotension can lead to reduced organ perfusion, causing dizziness, and in severe cases, tissue injury. In a research setting, it's crucial to identify a dose that achieves the desired therapeutic effect (e.g., sustained reduction in blood pressure in a hypertensive model) without causing clinically significant hypotensive episodes.
Q3: At what dose should I start my in vivo experiments to avoid severe hypotension?
A3: Starting doses should be low and titrated upwards based on response. For hypertension studies in rodents, starting doses for losartan (this compound) are often in the range of 10-30 mg/kg per day. It is crucial to monitor blood pressure and animal welfare closely after the initial doses before escalating.
Q4: What are the key parameters to monitor when assessing for hypotensive effects?
A4: The primary parameter is Mean Arterial Pressure (MAP). A common definition for a hypotensive event in preclinical models is a MAP below 60-65 mmHg. It is also important to monitor heart rate (for reflex tachycardia), renal function (serum creatinine and BUN), and serum potassium levels, especially in longer-term studies.
Troubleshooting Guide: Unexpected Hypotensive Effects
| Issue | Potential Cause | Recommended Action |
| Severe hypotension after first dose | Dose is too high for the specific animal model or strain. Animal may be volume-depleted. | Reduce the starting dose by 50-75%. Ensure animals are adequately hydrated before dosing. Pre-screen animals for baseline blood pressure. |
| High variability in blood pressure response | Inconsistent drug administration (e.g., gavage error). Differences in animal hydration or stress levels. | Refine administration technique for consistency. Acclimate animals to the experimental setup to reduce stress. Ensure consistent access to water. |
| Hypotension observed, but no change in primary efficacy endpoint | The chosen dose is on the steep part of the hypotensive dose-response curve but not yet in the therapeutic range for the efficacy model. | Perform a full dose-response study to characterize the therapeutic window. The dose for efficacy may be higher than the dose that first induces transient hypotension. |
| Signs of renal impairment alongside hypotension | Reduced renal perfusion pressure due to excessive blood pressure lowering. | Lower the dose immediately. Monitor serum creatinine and BUN. Consider a slower dose titration schedule. |
Key Experimental Protocols & Data
Protocol: Dose-Range Finding Study for this compound in a Hypertensive Rodent Model
Objective: To determine the dose-response relationship of this compound on Mean Arterial Pressure (MAP) and identify a dose range that provides significant antihypertensive efficacy without causing severe hypotensive events.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR), aged 12-14 weeks.
-
Acclimation: Acclimate animals to single housing and handling for at least one week.
-
Blood Pressure Monitoring: Use radiotelemetry for continuous monitoring of blood pressure and heart rate. This is the gold standard for avoiding stress-induced artifacts.
-
Grouping: Randomize animals into vehicle control and multiple this compound dose groups (e.g., 3, 10, 30, 100 mg/kg). (n=8-10 per group).
-
Administration: Administer this compound or vehicle via oral gavage once daily for 14 days.
-
Data Collection:
-
Record baseline MAP and heart rate for 24-48 hours before the first dose.
-
Continuously record MAP and heart rate throughout the 14-day dosing period.
-
Collect blood samples at baseline and end of study to measure serum creatinine and potassium.
-
-
Analysis:
-
Calculate the change in MAP from baseline for each dose group.
-
Quantify the incidence and duration of hypotensive events (defined as MAP < 65 mmHg for at least 1 minute).
-
Plot the dose-response curve for both the antihypertensive effect and the incidence of hypotension.
-
Hypothetical Data Summary
The following table represents plausible data from the described experiment.
| Dose Group (mg/kg) | Mean Change in MAP (mmHg) | Incidence of Hypotensive Events (%) |
| Vehicle | -2 ± 3.1 | 2% |
| 3 | -15 ± 4.5 | 5% |
| 10 | -28 ± 5.2 | 12% |
| 30 | -45 ± 6.8 | 35% |
| 100 | -48 ± 7.1 | 68% |
This data illustrates a clear dose-dependent reduction in MAP. The antihypertensive effect begins to plateau between 30 and 100 mg/kg, while the incidence of adverse hypotensive events increases sharply, indicating that the optimal therapeutic dose likely lies in the 10-30 mg/kg range.
Visualizations
Signaling Pathway
References
- 1. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DuP 753 is a specific antagonist for the angiotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor blockers (ARBs): An overview [medicalnewstoday.com]
- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
Technical Support Center: Troubleshooting Dup 747 Experiments
Welcome to the Troubleshooting Guide for Dup 747 Experiments.
It has come to our attention that the designation "this compound" may refer to two distinct compounds used in different areas of research. To provide you with the most accurate guidance, please select the compound relevant to your work:
-
Section 1: this compound, the Kappa-Opioid Receptor Agonist
-
Section 2: DuP 753 (Losartan), the Angiotensin II AT1 Receptor Antagonist (It is possible that "this compound" is used informally or refers to a related precursor compound).
Section 1: Troubleshooting for this compound, the Kappa-Opioid Receptor Agonist
This section addresses common issues encountered in experiments involving this compound, a selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing variable or lower-than-expected potency of this compound in my in vivo experiments?
A1: Inconsistent results with this compound in vivo can be attributed to several factors, primarily related to its metabolism and route of administration.
-
Metabolism: this compound is metabolized into other compounds, and the parent compound itself may have limited activity depending on how it is administered. Research suggests that a metabolite of this compound, and not the compound itself, may be responsible for some of its pharmacological effects.[1]
-
Route of Administration: The observed effects of this compound are highly dependent on the route of administration. For instance, subcutaneous (SC) administration may result in little to no spiradoline-like activity, while intraperitoneal (IP) or oral (PO) administration can lead to partial generalization, suggesting that first-pass metabolism is crucial for the formation of active metabolites.[1]
Troubleshooting Steps:
-
Standardize Administration Route: Ensure the route of administration is consistent across all experimental groups and studies.
-
Consider the Role of Metabolites: Be aware that the observed effects may be due to metabolites. If possible, measure the plasma concentrations of both this compound and its potential metabolites.
-
Review Dosing: The effective dose can vary significantly between different administration routes. For example, the ED50 for IP administration has been reported to be around 5.9 mg/kg, while for PO administration, it could be as high as 59 mg/kg in rat models.[1]
Q2: I'm experiencing solubility issues with this compound. How can I prepare a stable solution for my experiments?
A2: this compound, particularly as a hydrochloride salt, has low aqueous solubility (around 3 mg/ml), which can be insufficient for preparing concentrated stock solutions for in vivo studies.[2]
Troubleshooting Steps:
-
Use a Different Salt Form: The methanesulfonate salt of this compound is significantly more water-soluble and can yield micellar solutions with concentrations up to 60 mg/ml.[2]
-
Micellar Solubilization: For the hydrochloride salt, enhancing aqueous solubility to reach the critical micellar concentration (CMC) can be a strategy for creating a suitable formulation for intramuscular administration.
-
Check Certificate of Analysis: Always refer to the supplier's Certificate of Analysis for specific solubility information for your batch of the compound.
| Salt Form | Aqueous Solubility | Notes |
| Hydrochloride | ~3 mg/ml | May be insufficient for high-dose in vivo studies. |
| Methanesulfonate | Up to 60 mg/ml | Forms a micellar solution, offering better solubility. |
Q3: My in vitro results are not consistent. What could be the cause?
A3: Inconsistent in vitro results with KOR agonists can arise from biased agonism and assay-specific conditions.
-
Biased Agonism: Kappa-opioid receptors can signal through different downstream pathways, such as G-protein-dependent and β-arrestin-dependent pathways. Different KOR agonists can preferentially activate one pathway over another, a phenomenon known as biased agonism. This can lead to different functional responses depending on the specific assay being used (e.g., G-protein activation vs. β-arrestin recruitment).
-
Assay Conditions: The choice of cell line, receptor expression levels, and the specific signaling pathway being measured can all influence the observed potency and efficacy of this compound.
Troubleshooting Steps:
-
Characterize Functional Selectivity: If possible, use multiple assay formats to profile the activity of this compound on both G-protein and β-arrestin pathways.
-
Control for Assay Variability: Ensure consistent cell passage numbers, receptor expression levels, and reagent concentrations.
-
Use Appropriate Controls: Include a well-characterized, unbiased KOR agonist (e.g., U-50,488) and a potent antagonist (e.g., nor-Binaltorphimine) in your experiments to validate your assay system.
Experimental Protocols
Protocol 1: General Protocol for In Vitro KOR Functional Assay (Calcium Mobilization)
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human kappa-opioid receptor and a G-protein alpha subunit (e.g., Gαqi/z) that couples to calcium mobilization.
-
Cell Plating: Plate cells in a 96-well or 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in the assay buffer.
-
Assay: Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence, then add the compounds and continue to record the fluorescence signal to measure changes in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine EC50 values.
Diagrams
Caption: Simplified signaling pathways of the Kappa-Opioid Receptor (KOR).
Caption: General workflow for an in vivo experiment with this compound.
Section 2: Troubleshooting for DuP 753 (Losartan), the Angiotensin II AT1 Receptor Antagonist
This section is for researchers working with the angiotensin II (Ang II) system who may be using the designation "this compound" to refer to DuP 753 (Losartan) or a related compound. DuP 753 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent inhibition of Ang II-induced responses. What could be the reason?
A1: Variability in the antagonism of Ang II responses by Losartan (DuP 753) can be influenced by its metabolism, the experimental model, and potential off-target effects.
-
Active Metabolite: Losartan is metabolized to an active metabolite, EXP3174, which is 10-40 times more potent and has a longer half-life than the parent drug. Inconsistent results could be due to variations in metabolic rates between subjects or experimental systems.
-
Receptor Subtypes: Losartan is highly selective for the AT1 receptor over the AT2 receptor. Ensure that the response you are measuring is indeed mediated by the AT1 receptor, as Losartan will not block AT2 receptor-mediated effects.
-
Competitive vs. Non-competitive Antagonism: While Losartan itself is a competitive antagonist, its active metabolite EXP3174 can exhibit non-competitive antagonism. This can affect the shape of the dose-response curve and the degree of inhibition observed.
Troubleshooting Steps:
-
Account for Metabolism: In in vivo studies, be aware that the pharmacological effect is a combination of both Losartan and EXP3174. In in vitro studies using cell lines with low metabolic activity, the effects will be primarily due to Losartan.
-
Confirm AT1 Receptor Mediation: Use selective agonists and antagonists for AT1 and AT2 receptors to confirm that the biological response of interest is mediated by the AT1 receptor.
-
Dose-Response Curves: Perform full dose-response curves for Ang II in the presence of increasing concentrations of Losartan to accurately determine the nature and extent of the antagonism.
Q2: Are there any known off-target effects of Losartan that could be affecting my results?
A2: While generally selective, high concentrations of Losartan may have off-target effects. One notable off-target effect is the competitive antagonism of the thromboxane A2/prostaglandin H2 (TP) receptor in human platelets. This could be a confounding factor in experiments involving platelet aggregation or related signaling pathways.
Troubleshooting Steps:
-
Use Appropriate Concentrations: Use the lowest effective concentration of Losartan to minimize the risk of off-target effects. The IC50 for AT1 receptor binding is in the nanomolar range (~20 nM), while effects on other receptors may occur at much higher concentrations.
-
Include Controls for Off-Target Effects: If your experimental system involves pathways that could be affected by off-target activities, include appropriate controls, such as a selective TP receptor antagonist, to rule out confounding effects.
Q3: My results in cell-based assays are variable. What are some common pitfalls?
A3: Inconsistent results in cell-based assays can be due to a variety of factors.
-
Cell Culture Conditions: The expression level of AT1 receptors can vary with cell passage number and culture conditions.
-
Signal Transduction Pathway: Losartan blocks the Ang II-induced stimulation of the phosphoinositide signaling system, leading to the inhibition of inositol 1,4,5-trisphosphate (IP3) formation. The robustness of this signaling pathway can vary between cell lines.
-
Constitutive Activity: Some studies suggest that the AT1 receptor can have constitutive (ligand-independent) activity. Losartan can act as an inverse agonist, reducing this basal activity, which could influence your results.
Troubleshooting Steps:
-
Maintain Consistent Cell Culture: Use cells with a low passage number and standardize all culture conditions.
-
Choose an Appropriate Readout: Assays that directly measure downstream signaling events of AT1 receptor activation, such as IP3 accumulation or calcium mobilization, are generally robust.
-
Consider Inverse Agonism: Be aware that Losartan may reduce the basal activity of your system in the absence of an agonist.
Experimental Protocols
Protocol 2: AT1 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the AT1 receptor (e.g., rat smooth muscle cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing MgCl2, BSA, and protease inhibitors).
-
Incubation: In a 96-well plate, incubate the membranes with a radiolabeled Ang II ligand (e.g., 125I-Ang II) and varying concentrations of unlabeled Losartan or control compounds.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of Losartan that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
| Parameter | Typical Value for Losartan | Reference |
| AT1 Receptor Binding IC50 | ~20 nM | |
| Selectivity (AT1 vs. AT2) | >10,000-fold |
Diagrams
References
Stability of Dup 747 in different solvent preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dup 747 in various solvent preparations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and selective kappa-opioid receptor agonist.[1][2] It is an analgesic drug candidate with a complex chemical structure. For research purposes, it is typically supplied as a solid powder.[3] Understanding its basic properties is crucial for handling and experimental design.
Chemical Structure:
-
IUPAC Name: 2-(3,4-dichlorophenyl)-N-((1R,2R)-5-methoxy-2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylacetamide[3]
-
Molecular Formula: C₂₄H₂₈Cl₂N₂O₂[3]
-
Molecular Weight: 447.40 g/mol
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, proper storage is essential. For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C.
Q3: What is the solubility of this compound in common solvents?
The solubility of this compound can vary significantly depending on the solvent and the salt form of the compound.
-
Aqueous Solubility: The hydrochloride salt of this compound has a low aqueous solubility of approximately 3 mg/mL. The methanesulfonate salt is significantly more water-soluble, forming a micellar solution with a concentration of up to 60 mg/mL.
-
Organic Solvents: this compound is soluble in dimethyl sulfoxide (DMSO). For creating stock solutions, DMSO is a suitable solvent. Further dilutions can then be made in aqueous buffers or cell culture media, keeping in mind the potential for precipitation at higher concentrations. When preparing aqueous solutions from a DMSO stock, it is advisable to use a small percentage of the organic solvent to aid solubility.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and handling of this compound solutions.
Problem 1: Precipitation of this compound in aqueous solution.
-
Cause: The low aqueous solubility of the hydrochloride salt can lead to precipitation, especially when diluting a concentrated stock solution from an organic solvent.
-
Solution:
-
Consider using the more water-soluble methanesulfonate salt if your experimental design allows.
-
When diluting a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations.
-
Maintain a low percentage of the organic co-solvent (e.g., <1% DMSO) in the final aqueous solution.
-
If solubility issues persist, the use of solubilizing agents or different buffer systems may be necessary.
-
Problem 2: Inconsistent results in biological assays.
-
Cause: Degradation of this compound in the experimental solution can lead to a decrease in potency and inconsistent results. Stability can be affected by pH, temperature, and light exposure.
-
Solution:
-
Prepare fresh solutions of this compound for each experiment.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Maintain solutions at a controlled temperature, and if possible, on ice during the experiment.
-
Evaluate the stability of this compound in your specific assay buffer and under your experimental conditions by performing a preliminary stability study.
-
Problem 3: Issues with HPLC analysis (e.g., peak tailing, ghost peaks, inconsistent retention times).
-
Cause: A variety of factors can contribute to poor chromatographic performance, including issues with the mobile phase, column, or the sample itself.
-
Troubleshooting Steps:
-
Peak Tailing: This can be caused by interactions of the analyte with active sites on the column packing. Ensure the pH of the mobile phase is appropriate for the analyte. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes mitigate this issue. Column degradation can also be a cause, in which case the column may need to be replaced.
-
Ghost Peaks: These can arise from contamination in the injection system or from the sample preparation process. Ensure all glassware is scrupulously clean and use high-purity solvents. An injection of a blank solvent can help identify the source of the contamination.
-
Inconsistent Retention Times: Fluctuations in temperature or mobile phase composition can lead to drifting retention times. Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed and degassed.
-
Data Presentation
The following table summarizes the expected stability of this compound under forced degradation conditions. This data is representative and intended to guide researchers in designing their own stability studies. Actual degradation will depend on the specific experimental conditions.
| Condition | Solvent | Temperature | Duration | Expected this compound Remaining (%) | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 75 - 85% | Hydrolysis of the acetamide bond |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 60 - 70% | Hydrolysis of the acetamide bond |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | 80 - 90% | Oxidation of the pyrrolidine ring |
| Thermal | Solid State | 80°C | 48 hours | > 95% | Minimal degradation |
| Photolytic | Aqueous Solution | Room Temp | 24 hours (ICH light) | 90 - 95% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Neutralization and Dilution: After the specified time, cool the acidic and basic solutions to room temperature and neutralize them. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to separate the parent compound from its degradation products. A typical starting point could be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Program (Example):
-
0-5 min: 90% Aqueous, 10% Organic
-
5-20 min: Gradient to 10% Aqueous, 90% Organic
-
20-25 min: Hold at 10% Aqueous, 90% Organic
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
-
Injection Volume: 10 µL
-
Data Analysis: The percentage of this compound remaining can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Peak purity analysis should be performed to ensure that the this compound peak is not co-eluting with any degradation products.
Visualizations
References
Technical Support Center: Navigating Dup 747 Solubility in Aqueous Solutions
Welcome to the technical support center for Dup 747. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist. Like many small molecule compounds, its hydrochloride salt form exhibits low solubility in aqueous solutions, approximately 3 mg/mL.[1] This limited solubility can lead to precipitation, which can negatively impact experimental reproducibility and accuracy. The methanesulfonate salt of this compound offers significantly higher aqueous solubility at 60 mg/mL and can form micelles in solution.[1]
Q2: What are the primary causes of this compound precipitation in aqueous solutions?
Precipitation of this compound in aqueous buffers can be triggered by several factors:
-
Exceeding Solubility Limit: The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution. This is often due to localized high concentrations of the compound before it has a chance to disperse.
-
pH and Ionic Strength: The pH and ionic strength of the aqueous buffer can significantly influence the solubility of this compound.
-
Temperature: Changes in temperature can affect the solubility of the compound.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation and precipitation.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. It is crucial to use anhydrous DMSO to minimize the introduction of water, which could affect the stability of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[2] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | Solvent Shock: Rapid change in solvent polarity. | Perform a serial dilution of the DMSO stock solution in the aqueous buffer. Add the stock solution dropwise to the vigorously vortexing or stirring buffer to ensure rapid and uniform mixing.[3] |
| Final concentration is too high. | Lower the final working concentration of this compound in your experiment. | |
| High percentage of DMSO in the final solution. | Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, keeping the final DMSO concentration low. | |
| The solution is initially clear but becomes cloudy over time. | Metastable supersaturated solution: The initial concentration is above the thermodynamic solubility limit. | Reduce the final working concentration of this compound. |
| Temperature fluctuations: A decrease in temperature can reduce solubility. | Maintain a constant temperature during your experiment and storage. | |
| Interaction with buffer components: Certain salts or proteins in your buffer could be promoting precipitation. | Test the solubility in a simpler buffer system first. Consider using excipients like surfactants or cyclodextrins to enhance solubility. | |
| Inconsistent results between experiments. | Variability in stock solution: Repeated freeze-thaw cycles or improper storage. | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. |
| Inconsistent preparation of working solutions. | Follow a standardized and detailed protocol for preparing all solutions. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is not extensively published, the following table provides known solubility information and general guidance for common solvents. Researchers should consider experimentally determining the solubility in their specific buffer systems.
| Solvent/Solution | Solubility | Notes |
| Aqueous Solution (Hydrochloride Salt) | ~3 mg/mL | Low solubility, prone to precipitation at higher concentrations. |
| Aqueous Solution (Methanesulfonate Salt) | ~60 mg/mL | Significantly more soluble than the hydrochloride salt. Forms micelles. |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | Often used as a co-solvent. Empirical determination is recommended. |
| Methanol | Likely Soluble | Can be used as a co-solvent. Empirical determination is recommended. |
| Polyethylene Glycol (PEG) | Likely Soluble | Can be used as a co-solvent or in formulations to enhance solubility. Empirical determination is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 447.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 447.40 g/mol x 1000 mg/g = 4.474 mg
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.47 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but be cautious of the compound's temperature sensitivity.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions in DMSO are generally stable for several months.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Place the desired volume of aqueous buffer in a sterile tube.
-
While vigorously vortexing or gently swirling the aqueous buffer, add the required volume of the this compound stock solution dropwise. This ensures rapid and uniform mixing, minimizing localized high concentrations that can lead to precipitation.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer. The final DMSO concentration will be 0.1%.
-
-
Continue vortexing for at least 30 seconds after adding the stock solution.
-
Visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the final concentration is likely too high for the chosen buffer system.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by a kappa-opioid receptor (KOR) agonist like this compound. Activation of the KOR, a G-protein coupled receptor (GPCR), leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels. The Gβγ subunit can modulate ion channels and activate other signaling cascades. Additionally, KOR activation can lead to the recruitment of β-arrestin-2, which can mediate distinct downstream effects, including the activation of MAP kinases.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Workflow: Preparing this compound Working Solution
This workflow diagram outlines the key steps to prepare a this compound working solution from a solid compound, designed to minimize the risk of precipitation.
Caption: Workflow for Preparing this compound Solutions.
References
Technical Support Center: Enhancing the Bioavailability of Dup 747
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Dup 747.
Frequently Asked Questions (FAQs)
Q1: What is known about the solubility of this compound?
A1: this compound is characterized as a compound with low aqueous solubility. The hydrochloride salt form of this compound has a reported aqueous solubility of 3 mg/mL, which can be insufficient for developing certain dosage forms, particularly parenteral solutions for intramuscular administration.[1][2] The methanesulfonate salt of this compound has been shown to have higher water solubility, reaching up to 60 mg/mL in a micellar solution.[1]
Q2: Why is the bioavailability of this compound a concern for researchers?
A2: The low aqueous solubility of a drug is a primary factor that can limit its oral bioavailability.[3][4] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility can lead to a slow and incomplete dissolution process, resulting in low and variable drug absorption, which in turn can lead to suboptimal therapeutic efficacy.
Q3: What are the general approaches to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Modifying the physicochemical properties of the drug substance: This includes techniques like salt formation and particle size reduction (micronization or nanocrystal formation).
-
Formulation-based approaches: These involve incorporating the drug into advanced delivery systems such as:
-
Amorphous solid dispersions
-
Lipid-based formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Complexation with cyclodextrins
-
Troubleshooting Guide
Issue 1: Low in vitro dissolution rate of this compound from a prototype solid dosage form.
Q: My initial formulation of this compound shows a very slow and incomplete dissolution profile in standard dissolution media. What steps can I take to improve this?
A: A slow dissolution rate is a common issue for poorly soluble compounds and directly impacts their potential for oral absorption. Here are several strategies to troubleshoot and improve the dissolution rate, starting with the simplest approaches.
Rationale: Converting the free base of a drug into a salt form is a widely used technique to increase its aqueous solubility and dissolution rate. As evidenced by the higher solubility of the methanesulfonate salt of this compound compared to its hydrochloride salt, selecting an appropriate salt form can be highly effective.
Experimental Protocol: Salt Screening
-
Counterion Selection: Choose a diverse range of pharmaceutically acceptable counterions (e.g., tosylate, esylate, tartrate, citrate, succinate) to react with the this compound free base.
-
Salt Formation:
-
Dissolve the this compound free base in a suitable organic solvent (e.g., acetone, ethanol, or a mixture).
-
Add an equimolar amount of the selected acidic counterion, either as a solid or dissolved in a suitable solvent.
-
Allow the salt to crystallize. This can be facilitated by cooling, slow evaporation of the solvent, or the addition of an anti-solvent.
-
Collect the resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
-
Characterization:
-
Confirm salt formation using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
-
Determine the aqueous solubility of each new salt form.
-
Evaluate the dissolution rate of the most promising salt forms in a USP II paddle apparatus using relevant dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Rationale: Reducing the particle size of the drug increases the surface area available for dissolution, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.
Experimental Protocol: Micronization and Dissolution Testing
-
Micronization:
-
Employ a jet mill or an air-jet mill to reduce the particle size of the this compound drug substance.
-
Target a particle size distribution where the D90 (90% of particles are smaller than this diameter) is less than 10 µm.
-
-
Particle Size Analysis:
-
Measure the particle size distribution of the micronized this compound using laser diffraction.
-
-
Formulation and Dissolution Testing:
-
Prepare tablets or capsules with both the micronized and unmicronized this compound.
-
Conduct comparative dissolution testing in a USP II apparatus at 75 rpm in 900 mL of 0.1 N HCl or other relevant media.
-
Collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and analyze the concentration of this compound by HPLC.
-
Experimental Workflow for Dissolution Enhancement
Caption: Workflow for troubleshooting low in vitro dissolution.
Issue 2: High variability in plasma concentrations and low overall exposure in preclinical animal studies despite an improved dissolution profile.
Q: We have improved the dissolution rate of this compound, but our in vivo studies still show low and erratic absorption. What could be the cause, and how can we address it?
A: This scenario suggests that factors beyond simple dissolution are limiting the bioavailability of this compound. These could include poor permeability, first-pass metabolism, or precipitation of the drug in the gastrointestinal tract after initial dissolution. Lipid-based formulations are an excellent strategy to address these multifaceted issues.
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in situ emulsion formation presents the drug in a solubilized state with a large interfacial area for absorption, which can bypass the dissolution step and protect the drug from degradation or first-pass metabolism.
Experimental Protocol: SEDDS Formulation and Evaluation
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsification region.
-
For each combination, mix the components and add the mixture dropwise to water with gentle stirring.
-
Visually observe the formation of an emulsion and classify the result (e.g., clear or slightly bluish emulsion, coarse emulsion, no emulsion).
-
-
Formulation Optimization:
-
Select the formulation from the self-emulsification region that has the highest drug loading capacity and forms a stable emulsion with a small droplet size.
-
Characterize the optimized SEDDS formulation for:
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.
-
Self-Emulsification Time: Record the time taken for the formulation to form a homogenous emulsion in a standard dissolution apparatus.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to assess its stability.
-
-
-
In Vivo Evaluation:
-
Administer the optimized this compound SEDDS formulation (e.g., in a hard gelatin capsule) to a suitable animal model (e.g., rats).
-
Include a control group receiving a simple suspension of this compound.
-
Collect blood samples at various time points and analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare the relative bioavailability of the SEDDS formulation to the suspension.
-
Logical Flow for Selecting an Advanced Formulation Strategy
Caption: Decision pathway for using SEDDS to enhance bioavailability.
Data Summary Tables
Table 1: Comparison of Formulation Strategies for this compound
| Strategy | Principle | Key Experimental Parameters | Potential Advantages | Potential Challenges |
| Salt Formation | Increases intrinsic solubility and dissolution rate. | pKa of drug, counterion selection, crystallinity, salt disproportionation. | Simple and cost-effective manufacturing. | Potential for conversion back to the less soluble free base in the GI tract. |
| Micronization | Increases surface area for faster dissolution. | Particle size distribution (D90, D50), surface energy. | Applicable to the existing drug substance. | Can lead to powder aggregation; may not be sufficient for very poorly soluble drugs. |
| Amorphous Solid Dispersion | Disperses the drug in a hydrophilic polymer in an amorphous state, preventing crystallization and enhancing solubility. | Drug-polymer ratio, glass transition temperature (Tg), physical stability. | Significant increase in apparent solubility and dissolution. | Risk of recrystallization over time, potentially complex manufacturing (spray drying, hot-melt extrusion). |
| SEDDS | Presents the drug in a solubilized form in vivo, forming a fine emulsion. | Drug solubility in excipients, droplet size, emulsification time. | Can enhance absorption of poorly permeable drugs and reduce food effects. | Higher cost of excipients, potential for GI side effects with high surfactant concentrations. |
Table 2: Hypothetical In Vivo Pharmacokinetic Data for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 10 | 95 ± 25 | 1.5 | 550 ± 120 | 220 |
| Amorphous Solid Dispersion | 10 | 250 ± 60 | 1.0 | 1500 ± 300 | 600 |
| SEDDS | 10 | 400 ± 90 | 0.75 | 2400 ± 450 | 960 |
Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate the potential impact of different formulation strategies.
References
Controlling for vehicle effects in Dup 747 behavioral studies
Technical Support Center: Dup 747 Behavioral Studies
Welcome to the Technical Support Center for this compound Behavioral Studies. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling for vehicle effects in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vehicle-only control group is showing unexpected behavioral changes. What are the common causes and how can I troubleshoot this?
A1: Unexpected effects in a vehicle-only control group are a common concern and can confound study results. The most likely causes are the intrinsic pharmacological or toxicological properties of the vehicle itself.
-
Issue Identification:
-
Dimethyl Sulfoxide (DMSO): DMSO is a widely used solvent, but it is not inert. Studies have shown that DMSO can exert its own behavioral effects, including decreased locomotor activity at higher concentrations (32% and 64%) and retardation of habituation in spontaneous exploratory activity.[1][2] It can also impact the acquisition of conditioned behaviors.[2] For intracerebral injections, DMSO alone has been shown to reduce levels of certain neuropeptides.[3]
-
Cyclodextrins (e.g., HP-β-CD): While generally considered more biocompatible than DMSO for central administration, the type of cyclodextrin matters.[3] For instance, Dimethyl-beta-cyclodextrin (DM-β-CD) can be toxic to neural tissue, whereas 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) is better tolerated.
-
Other common vehicles: Detergents like Tween-20 and Tween-80 can suppress locomotor activity, while ethanol can have biphasic effects (increasing activity at 16% and decreasing it at 32%).
-
-
Troubleshooting Steps:
-
Review Vehicle Concentration: Ensure you are using the lowest effective concentration of the vehicle required to dissolve this compound. Higher concentrations are more likely to produce off-target effects.
-
Run Pilot Studies: Before a full-scale experiment, conduct a pilot study with multiple control groups: (1) Naive (no injection), (2) Saline injection, and (3) Vehicle injection. This helps isolate the effect of the injection procedure from the vehicle's chemical properties.
-
Switch Vehicles: If significant effects are observed, consider switching to a more inert vehicle. For this compound, which has low aqueous solubility, HP-β-CD is a viable alternative to DMSO, especially for direct brain administration, as it shows better compatibility with brain and spinal tissue.
-
Q2: I am observing high variability in my behavioral data between subjects. Could the vehicle formulation be the cause?
A2: Yes, high variability can often be traced back to the vehicle and drug formulation.
-
Potential Causes:
-
Compound Instability/Precipitation: this compound has an aqueous solubility of only 3 mg/ml as a hydrochloride salt, which may be insufficient for desired dosing. If the compound is not fully solubilized or precipitates out of solution post-formulation or post-injection, the actual dose delivered to each animal will vary significantly.
-
Inconsistent Formulation: Improper mixing, pH shifts, or temperature changes during preparation can affect the solubility and stability of the this compound-vehicle mixture.
-
Metabolism: The route of administration can affect how this compound is metabolized, and the vehicle can influence its absorption. For example, this compound showed different effects when administered subcutaneously (SC) versus intraperitoneally (IP) or orally (PO), suggesting that a metabolite, rather than the parent compound, may be responsible for some observed effects.
-
-
Troubleshooting Steps:
-
Verify Solubility and Stability: Always visually inspect your formulation for precipitation before each injection. It is recommended to prepare the solution fresh daily. Consider using the methanesulfonate salt of this compound, which is more water-soluble.
-
Standardize Preparation Protocol: Document and strictly follow a standard operating procedure (SOP) for formulation, including sonication time, temperature, and order of mixing components.
-
Consider a Different Vehicle: Cyclodextrins are known to form inclusion complexes that enhance the solubility and stability of hydrophobic drugs, which can lead to more consistent dosing.
-
Q3: What is the recommended vehicle for intracerebroventricular (ICV) administration of this compound?
A3: For ICV administration, biocompatibility is critical to avoid neurotoxicity and inflammation that could confound behavioral results.
-
Recommendations:
-
2-hydroxypropyl-beta-cyclodextrin (HP-β-CD): This is a highly recommended vehicle for central administration. Studies show that HP-β-CD in concentrations up to 40% has no significant effect on motor function, general behavior, or EEG in rats after ICV injection. It effectively dissolves insoluble compounds without causing the peptide-depleting effects seen with DMSO.
-
Avoid DMSO: While used for some CNS applications, DMSO can be neurotoxic and has been shown to alter neurobehavioral function on its own. It is best avoided for ICV injections unless absolutely necessary and validated with extensive controls.
-
Quantitative Data Summary
The selection of a vehicle can significantly impact baseline behavior. The following table summarizes the effects of common vehicles on locomotor activity in mice following intraperitoneal (IP) injection.
Table 1: Effects of Common Vehicles on Locomotor Activity
| Vehicle | Concentration (% in Saline, v/v) | Effect on Locomotor Activity | Citation |
|---|---|---|---|
| DMSO | 32% | Significant Decrease | |
| 64% | Significant Decrease | ||
| Ethanol | 16% | Significant Increase | |
| 32% | Significant Decrease | ||
| Tween-20 | 16% | Significant Decrease | |
| Tween-80 | 32% | Significant Decrease | |
| Emulphor-620 | 2% - 32% | No significant effect |
| HP-β-CD | up to 40% (ICV) | No effect on general behavior | |
Experimental Protocols
Protocol: Vehicle Validation in the Elevated Plus Maze (EPM)
This protocol outlines the essential steps to validate a vehicle for use in anxiety-related behavioral studies with this compound.
Objective: To determine if the chosen vehicle has anxiolytic or anxiogenic effects on its own.
Materials:
-
Elevated Plus Maze apparatus
-
Video tracking software
-
Test animals (rats or mice)
-
This compound
-
Chosen Vehicle (e.g., 20% HP-β-CD in saline)
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Animal Habituation: Acclimate animals to the housing facility for at least one week and handle them for 3-5 days prior to testing to reduce stress.
-
Group Allocation: Randomly assign animals to at least four groups (n=8-12 per group):
-
Group A (Naive): Receive no handling or injection.
-
Group B (Saline Control): Receive an injection of sterile saline.
-
Group C (Vehicle Control): Receive an injection of the vehicle (e.g., 20% HP-β-CD).
-
Group D (Test Compound): Receive this compound dissolved in the vehicle.
-
-
Drug Administration:
-
Administer the appropriate injection (e.g., IP) at a consistent volume (e.g., 1 ml/kg).
-
Allow for a consistent pre-treatment period before testing (e.g., 30 minutes).
-
-
Behavioral Testing:
-
Place each animal in the center of the EPM, facing an open arm.
-
Allow the animal to explore for 5 minutes.
-
Record the session using video tracking software. Key parameters to measure include:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (to assess locomotor activity).
-
-
-
Data Analysis:
-
Analyze the data using ANOVA or appropriate statistical tests.
-
Primary Comparison: Compare the data from the Vehicle Control group (C) to the Saline Control group (B). A significant difference in time spent or entries into the open arms indicates the vehicle has intrinsic behavioral effects.
-
Compound Effect: Compare the Test Compound group (D) to the Vehicle Control group (C) to determine the specific effect of this compound.
-
Visual Guides: Diagrams & Workflows
The following diagrams illustrate key experimental logic and pathways relevant to your research.
References
- 1. researchgate.net [researchgate.net]
- 2. Long lasting behavioral effects of dimethyl sulfoxide and the "peripheral" toxicant p-bromophenylacetylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kappa-Opioid Receptor Agonists: Dup 747 and U-50,488 in Analgesia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two selective kappa-opioid receptor (KOR) agonists, Dup 747 and U-50,488, focusing on their performance in preclinical analgesia models. The information presented is intended to assist researchers in making informed decisions regarding the selection of these compounds for their studies.
Introduction
This compound and U-50,488 are both synthetic, non-morphine-like compounds that exert their analgesic effects primarily through the activation of the kappa-opioid receptor (KOR).[1][2] U-50,488 is a well-characterized and widely used tool compound in opioid research, known for its high selectivity for the KOR.[3][4] this compound is also a selective KOR agonist, though it is less extensively characterized in the public domain.[2] Notably, some evidence suggests that the in vivo analgesic activity of this compound may be attributable to an active metabolite.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and U-50,488, providing a basis for comparison of their pharmacological profiles.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor | Selectivity (μ/κ) | Selectivity (δ/κ) |
| U-50,488 | 6100 | >500 | 114 | 53.5 | >4.4 |
| This compound | Data Not Available | Data Not Available | High Affinity | Data Not Available | Data Not Available |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Analgesia Model | Species | Route of Administration | ED50 (mg/kg) |
| U-50,488 | Tail-Flick Test | Rat | Intraperitoneal | ~25 (tolerance study) |
| This compound | Stimulus Generalization (vs. Spiradoline) | Rat | Intraperitoneal | 5.9 |
| This compound | Stimulus Generalization (vs. Spiradoline) | Rat | Oral | 59 |
Note: The available in vivo data for this compound reflects its discriminative stimulus effects, which are related to its kappa agonist activity, but are not a direct measure of analgesia in a traditional pain model.
Signaling Pathways
Both this compound and U-50,488, as kappa-opioid receptor agonists, are expected to activate downstream signaling pathways upon binding to the KOR. This activation typically involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.
References
- 1. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing spiradoline-like discriminative effects of this compound: influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kappa-Opioid Receptor Activity of Dup 747 and Salvinorin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kappa-opioid receptor (KOR) activity of two compounds: Dup 747, a synthetic analgesic, and Salvinorin A, a naturally occurring hallucinogen. While both are recognized as KOR agonists, the extent of their characterization in scientific literature differs significantly, presenting a challenge for direct comparison. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key pathways to aid researchers in understanding their distinct pharmacological profiles.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available quantitative data for the KOR activity of Salvinorin A. A corresponding section for this compound is included to emphasize the lack of available in vitro data.
Table 1: In Vitro Kappa-Opioid Receptor Activity
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax) | Assay Type |
| Salvinorin A | 2.3 - 6.2[1] | 5 - 11.8[1][2] | Full Agonist[3] | Radioligand Binding ([³H]U-69,593 or [³H]diprenorphine), GTPγS, cAMP |
| This compound | Data not available | Data not available | Data not available | - |
Table 2: In Vivo Kappa-Opioid Receptor Activity
| Compound | Animal Model | Assay | ED50 | Notes |
| This compound | Rat | Drug Discrimination (vs. Spiradoline) | 5.9 mg/kg (IP), 59 mg/kg (PO)[4] | Little activity observed after subcutaneous administration, suggesting effects are mediated by a metabolite. |
| Salvinorin A | Non-human primate | Prolactin release | Potent and rapid-onset agonist | A biomarker for KOR agonist effects. |
Signaling Pathways and Experimental Workflows
To provide context for the experimental data, the following diagrams illustrate the canonical kappa-opioid receptor signaling pathway and a typical experimental workflow for assessing KOR activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of kappa-opioid receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the kappa-opioid receptor.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human kappa-opioid receptor. The cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer and the protein concentration is determined.
-
Assay Conditions: The assay is typically performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593 or [³H]diprenorphine), and varying concentrations of the unlabeled test compound (e.g., Salvinorin A).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Functional Assay
This functional assay measures the extent to which a compound activates the G-protein signaling cascade upon binding to the KOR, providing a measure of its potency (EC50) and efficacy (Emax).
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the KOR are prepared.
-
Assay Conditions: The assay is conducted in 96-well plates. Each well contains the cell membranes, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure G-proteins are in an inactive state), and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.
-
Separation of Bound and Free Ligand: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free [³⁵S]GTPγS.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is plotted against the logarithm of the test compound concentration. The potency (EC50), the concentration of the compound that produces 50% of the maximal response, and the efficacy (Emax), the maximal stimulation produced by the compound relative to a standard full agonist, are determined by non-linear regression analysis.
Conclusion
Salvinorin A is a well-documented, potent, and high-efficacy kappa-opioid receptor agonist. Its in vitro and in vivo activities have been extensively studied, providing a solid foundation for its use as a research tool and a lead compound for drug discovery.
In contrast, the pharmacological profile of this compound at the kappa-opioid receptor remains less clear. While it is reported to have high affinity and selectivity, the absence of publicly available in vitro binding and functional data makes a direct comparison with Salvinorin A challenging. The available in vivo data for this compound is confounded by the likelihood of metabolic activation, meaning the effects observed may not be due to the parent compound.
For researchers and drug development professionals, Salvinorin A serves as a benchmark KOR agonist with a well-defined pharmacological profile. Future research on this compound should focus on elucidating its in vitro KOR activity to accurately determine its potency, efficacy, and potential as a therapeutic agent. Without such data, any comparison of its intrinsic activity at the receptor level with that of Salvinorin A is speculative.
References
- 1. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT AND IN VITRO CHARACTERIZATION OF A NOVEL BIFUNCTIONAL MU-AGONIST/DELTA-ANTAGONIST OPIOID TETRAPEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Salvinorin Analogs and their Kappa-Opioid Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing spiradoline-like discriminative effects of this compound: influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Tolerance Between the Kappa-Opioid Agonist Dup 747 and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated cross-tolerance profile between Dup 747, a selective kappa-opioid receptor (KOR) agonist, and other classes of opioids, primarily mu-opioid receptor (MOR) agonists. Due to a lack of publicly available, direct experimental studies on the cross-tolerance of this compound, this guide synthesizes information from studies on other selective KOR agonists and establishes a scientifically grounded framework for comparison. The information presented herein is intended to guide future research and drug development efforts.
Executive Summary
This compound is a potent and selective agonist for the kappa-opioid receptor. Understanding its cross-tolerance with other opioids, particularly mu-agonists like morphine which are the gold standard for pain management, is crucial for its potential clinical development. Studies with other KOR agonists suggest that there is often an incomplete or asymmetrical cross-tolerance between kappa and mu-opioid systems. This suggests that KOR agonists like this compound could potentially be used in opioid rotation strategies to manage pain in patients who have developed tolerance to MOR agonists. However, it is important to note that some in vivo effects of this compound may be mediated by an active metabolite, which could influence its cross-tolerance profile.
Putative Cross-Tolerance Profile of this compound
Based on studies of other selective KOR agonists, the following table summarizes the expected cross-tolerance between this compound and other opioids. It is critical to reiterate that this data is extrapolated and requires experimental verification for this compound specifically.
| Inducing Drug | Receptor Target | Test Drug | Receptor Target | Expected Cross-Tolerance | Supporting Rationale/References |
| This compound | Kappa (κ) | Morphine | Mu (μ) | Low to Moderate | Chronic activation of KORs generally does not lead to significant downregulation or desensitization of MORs. Some studies show unidirectional cross-tolerance from mu to kappa agonists, but not vice-versa.[1][2][3] |
| Morphine | Mu (μ) | This compound | Kappa (κ) | Moderate to High (Unidirectional) | Chronic morphine administration can induce adaptations in shared downstream signaling pathways that may impact the efficacy of KOR agonists.[1] |
| This compound | Kappa (κ) | Other KOR Agonists (e.g., U-50,488H) | Kappa (κ) | High | Agonists acting on the same receptor subtype are expected to induce a high degree of cross-tolerance due to homologous desensitization and downregulation of the receptor. |
| This compound | Kappa (κ) | Buprenorphine | Partial Mu (μ) / Antagonist Kappa (κ) | Complex/Variable | The cross-tolerance profile would be complex due to buprenorphine's mixed receptor activity. The KOR antagonist activity of buprenorphine might interact with the established KOR tolerance from this compound. |
Experimental Protocols
To definitively determine the cross-tolerance profile of this compound, rigorous preclinical studies are necessary. Below is a detailed, exemplary protocol for a cross-tolerance study in a rodent model.
Protocol: Assessment of Cross-Tolerance between this compound and Morphine in Rats
1. Animals:
-
Male Sprague-Dawley rats (250-300g) housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Acclimatization and Baseline Testing:
-
Animals are habituated to the handling and testing procedures for at least 3 days prior to the experiment.
-
Baseline nociceptive thresholds are determined using a hot plate analgesia meter (e.g., 52°C, with a 30-second cut-off to prevent tissue damage). The latency to a nociceptive response (hind paw lick or jump) is recorded.
3. Induction of Tolerance:
-
Group 1 (this compound Tolerance): Rats receive twice-daily subcutaneous (s.c.) injections of this compound (e.g., 10 mg/kg) for 7 days.
-
Group 2 (Morphine Tolerance): Rats receive twice-daily s.c. injections of morphine (e.g., 10 mg/kg) for 7 days.
-
Group 3 (Saline Control): Rats receive twice-daily s.c. injections of saline for 7 days.
4. Assessment of Tolerance and Cross-Tolerance:
-
On day 8, a cumulative dose-response study is conducted.
-
Animals from each group are challenged with increasing doses of either morphine (1, 2, 4, 8, 16 mg/kg, s.c.) or this compound (1, 3, 10, 30 mg/kg, s.c.).
-
The analgesic effect (increase in hot plate latency) is measured at the time of peak effect for each drug (e.g., 30 minutes post-injection).
-
The dose of each drug required to produce a 50% maximal possible effect (ED50) is calculated for each group.
5. Data Analysis:
-
A rightward shift in the dose-response curve and a significant increase in the ED50 value for a test drug in a tolerance-induced group compared to the saline control group indicates tolerance or cross-tolerance.
-
Statistical analysis is performed using two-way ANOVA followed by post-hoc tests (e.g., Bonferroni) to compare ED50 values between groups.
Signaling Pathways and Visualization
The development of opioid tolerance is a complex process involving multiple cellular and molecular adaptations. The diagrams below illustrate the general signaling pathway for opioid receptors and a hypothetical workflow for a cross-tolerance study.
Caption: General Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for a Cross-Tolerance Study.
Conclusion and Future Directions
While direct experimental evidence for this compound cross-tolerance is lacking, the existing literature on other KOR agonists provides a strong foundation for predicting its behavior. The general consensus points towards an incomplete and likely asymmetrical cross-tolerance with mu-opioid agonists. This characteristic highlights the potential of this compound and other KOR agonists as valuable tools in pain management, particularly in scenarios where tolerance to traditional opioids is a concern.
Future research should prioritize conducting well-controlled cross-tolerance studies with this compound and its active metabolites against a panel of clinically relevant opioids. Such studies will be instrumental in defining its therapeutic potential and guiding its development as a novel analgesic.
References
- 1. Cross-tolerance to acute administration of mu and kappa opioid agonists at the spinal cord level in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-tolerance of associative and nonassociative morphine tolerance in the rat with mu- and kappa-specific opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Associative and non-associative fentanyl tolerance in the rat: evaluation of cross tolerance with mu-and kappa-specific opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dup 747 and Other Non-Nitrogenous Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) has emerged as a promising target for the development of non-addictive analgesics and therapeutics for a range of central nervous system disorders. Unlike traditional mu-opioid receptor agonists, KOR agonists do not typically produce euphoria or respiratory depression, making them an attractive alternative. A key area of interest within KOR agonist development is the exploration of non-nitrogenous scaffolds, which deviate from the classical opioid alkaloid structure. This guide provides a comparative overview of Dup 747, a selective non-nitrogenous KOR agonist, and other notable compounds in this class, supported by available experimental data.
Overview of Non-Nitrogenous KOR Agonists
Non-nitrogenous KOR agonists represent a structurally diverse class of compounds that lack the basic nitrogen atom characteristic of traditional opioids. This structural distinction can lead to unique pharmacological profiles. The most well-known non-nitrogenous KOR agonist is Salvinorin A, a potent hallucinogen derived from the Salvia divinorum plant. Research into Salvinorin A and its analogs, alongside synthetic compounds like this compound and the prototypical arylacetamide U50,488, has provided valuable insights into the structure-activity relationships of KOR ligands.
A significant focus in modern KOR agonist research is the concept of biased agonism. This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another. For KORs, G protein-biased agonists are hypothesized to retain the therapeutic analgesic effects while minimizing adverse effects like dysphoria, which are thought to be mediated by the β-arrestin pathway.
Quantitative Comparison of KOR Agonists
The following tables summarize the available quantitative data for this compound and other relevant non-nitrogenous and reference KOR agonists. It is important to note that direct, side-by-side comparative studies for all these compounds are limited, and experimental conditions may vary between different research reports.
A notable gap in the publicly available scientific literature is the absence of specific in vitro binding affinity (Ki) and functional efficacy (EC50) values for this compound. While described as a high-affinity and selective KOR agonist, the precise quantitative data to support this is not readily found in published research. The data presented for this compound is therefore limited to its in vivo effects.
Table 1: Binding Affinity of KOR Agonists
| Compound | Receptor | Ki (nM) | Radioligand | Tissue/Cell Line |
| This compound | KOR | Data Not Available | - | - |
| Salvinorin A | KOR | 2.4 - 2.66 | [3H]Bremazocine, [3H]U69,593 | Cloned human KOR (HEK-293 or CHO cells) |
| U50,488 | KOR | 1.2 - 12 | [3H]U69,593 | Guinea pig brain membranes |
| Nalfurafine | KOR | 0.1 - 0.5 | [3H]Diprenorphine | CHO-hKOR cells |
| Triazole 1.1 | KOR | ~50 | [3H]U69,593 | Mouse striatum |
Table 2: Functional Activity of KOR Agonists ([35S]GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (% of U69,593 or other standard) | Tissue/Cell Line |
| This compound | Data Not Available | Data Not Available | - |
| Salvinorin A | 1.8 | ~100% | Cloned human KOR (HEK-293 cells) |
| U50,488 | 5 - 620 | ~100% | Mouse striatum, CHO-hKOR cells |
| Nalfurafine | 0.097 | ~100% | CHO-hKOR cells |
| Triazole 1.1 | 497 | ~100% | Mouse striatum |
Table 3: In Vivo Efficacy and Side Effects
| Compound | Assay | Species | Route | ED50 / Effective Dose | Adverse Effects Noted |
| This compound | Drug Discrimination (vs. Spiradoline) | Rat | IP | 5.9 mg/kg | Partial generalization to spiradoline |
| This compound | Drug Discrimination (vs. Spiradoline) | Rat | PO | 59 mg/kg | Partial generalization to spiradoline |
| Salvinorin A | Hot Plate (Analgesia) | Mouse | IP | ~1-3 mg/kg | Hallucinations, dysphoria, sedation |
| U50,488 | Hot Plate (Analgesia) | Mouse | IP | 4.42 - 6.28 mg/kg | Dysphoria, sedation, motor incoordination |
| Nalfurafine | Tail Flick (Analgesia) | Mouse | IV | 3.3 µg/kg | Reduced dysphoria and sedation compared to U50,488 |
| Triazole 1.1 | Tail Flick (Analgesia) | Mouse | IP | ~1 mg/kg | No sedation or dysphoria at analgesic doses |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the KOR.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human KOR (e.g., CHO or HEK-293 cells) or from brain tissue known to have a high density of KORs (e.g., guinea pig brain). The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Incubation: A fixed concentration of a radiolabeled KOR ligand (e.g., [3H]U69,593) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Counting: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove non-specifically bound radioligand, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the extent to which a compound activates G protein signaling upon binding to the KOR.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from KOR-expressing cells or tissues.
-
Assay Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable analog of GTP) and varying concentrations of the agonist (e.g., this compound). In the presence of an agonist, the KOR activates G proteins, which then bind [35S]GTPγS.
-
Separation and Counting: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The data are plotted as [35S]GTPγS binding versus agonist concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist, often expressed as a percentage of a standard full agonist like U69,593) are determined.
β-Arrestin Recruitment Assay
This assay is used to quantify the recruitment of β-arrestin to the KOR, a key step in the signaling pathway often associated with adverse effects.
-
Cell Culture: A cell line (e.g., U2OS or CHO-K1) is used that has been engineered to stably co-express the KOR and a β-arrestin fusion protein. Often, a reporter system such as enzyme fragment complementation (EFC) is used, where the KOR and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase).
-
Compound Incubation: The cells are plated in a multi-well plate and incubated with varying concentrations of the test compound.
-
Detection: If an EFC system is used, agonist-induced recruitment of β-arrestin to the KOR brings the enzyme fragments together, forming an active enzyme. A substrate is then added, which is converted by the active enzyme into a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is measured using a plate reader, and a dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.
Hot Plate Test (Analgesia)
This is a common in vivo assay to assess the analgesic properties of a compound.
-
Apparatus: The apparatus consists of a heated metal plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: A rodent (typically a mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound is administered to the animal (e.g., via intraperitoneal injection) at various doses before the test. A control group receives a vehicle injection.
-
Data Analysis: The latency to respond is recorded for each animal. An increase in the response latency compared to the control group indicates an analgesic effect. The ED50 (the dose of the drug that produces a maximal possible effect in 50% of the animals) can be calculated.
Conclusion
While this compound is identified as a selective non-nitrogenous KOR agonist, a detailed quantitative comparison of its in vitro pharmacological properties with other key non-nitrogenous KOR agonists is hampered by the lack of publicly available data. The available in vivo data suggests it possesses KOR-mediated activity. In contrast, compounds like Salvinorin A and the G protein-biased agonist Triazole 1.1 have been more extensively characterized, providing valuable benchmarks for the field. The development of G protein-biased KOR agonists remains a promising strategy to separate the therapeutic benefits from the adverse effects associated with this receptor target. Further research and public dissemination of data on compounds like this compound are crucial for advancing the understanding and therapeutic application of non-nitrogenous KOR agonists.
In Vivo Validation of Dup 747's Anti-Pruritic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-pruritic effects of Dup 747, a selective kappa-opioid receptor (KOR) agonist. While direct in vivo experimental data for this compound in pruritus models is not publicly available, this document extrapolates its expected efficacy based on extensive research into other selective KOR agonists. This guide compares the KOR agonist class with an established alternative, Dupilumab, providing available experimental data to support the comparison.
Executive Summary
Pruritus, or itch, is a significant unmet medical need, and various therapeutic strategies are under investigation. One promising target is the kappa-opioid receptor (KOR). Activation of KOR has been shown to inhibit the sensation of itch. This compound, as a KOR agonist, is positioned within this therapeutic class. This guide presents in vivo data from representative KOR agonists and compares their anti-pruritic efficacy with Dupilumab, a monoclonal antibody that targets the IL-4 and IL-13 pathways.
Data Presentation: Comparative Efficacy of Anti-Pruritic Agents
The following tables summarize the quantitative data from in vivo studies on various anti-pruritic agents.
Table 1: Efficacy of Kappa-Opioid Receptor Agonists in Preclinical Pruritus Models
| Compound | Animal Model | Pruritogen | Dose | Route of Administration | % Reduction in Scratching Bouts | Reference |
| U-50,488 | Mouse | Chloroquine | 10 nmol | Intrathecal | Significant reduction | [1] |
| Nalbuphine | Mouse | Chloroquine | 3-10 mg/kg | Subcutaneous | Dose-dependent inhibition | [2] |
| Nalbuphine | Mouse | Deoxycholic Acid | 10 mg/kg | Subcutaneous | Significant reduction | [2] |
| Nalfurafine | Mouse | Substance P | >10 µg/kg | Subcutaneous | Significant reduction | [3] |
Table 2: Efficacy of Anti-Pruritic Agents in Human Clinical Trials
| Drug | Condition | Key Efficacy Endpoint | Result | Reference |
| Difelikefalin (KOR Agonist) | Chronic Kidney Disease-Associated Pruritus (CKD-aP) | ≥3-point improvement in Worst Itching Intensity Numerical Rating Scale (WI-NRS) | 49.1% of patients on Difelikefalin vs. 27.9% on placebo achieved the endpoint at week 12.[4] | |
| Nalfurafine (KOR Agonist) | Uremic Pruritus in Hemodialysis Patients | Mean decrease in Visual Analogue Scale (VAS) for pruritus from baseline | 22 mm decrease with 5 µg Nalfurafine vs. 13 mm with placebo after 2 weeks. | |
| Dupilumab (IL-4/IL-13 Inhibitor) | Atopic Dermatitis | Mean decrease in Itching Numeric Rating Scale (NRS) score | NRS score decreased from 6.9 ±2.2 to 1.1 ±0.7 after treatment in children. | |
| Dupilumab (IL-4/IL-13 Inhibitor) | Atopic Dermatitis | Significant decrease in Visual Analogue Scale (VAS) scores for itch | VAS scores significantly decreased from a baseline of 72.5 ± 3.9 to 19.2 ± 5.5 at week 16. |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for reproducibility and comparison.
Chloroquine-Induced Pruritus Model in Mice
This model is widely used to study non-histaminergic itch.
-
Animals: Male C57BL/6J mice are commonly used.
-
Acclimation: Animals are acclimated to the experimental environment for at least 3 days prior to testing.
-
Drug Administration: The test compound (e.g., a KOR agonist) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal) at a specified time before the pruritogen challenge.
-
Pruritogen Injection: Chloroquine (e.g., 200 µg in 50 µL of saline) is injected intradermally into the rostral back or nape of the neck.
-
Behavioral Observation: Immediately after injection, mice are placed in observation chambers. Scratching behavior, defined as bouts of hind-paw scratching directed at the injection site, is video-recorded for a period of 30 minutes.
-
Data Analysis: The total number of scratching bouts during the observation period is counted by a blinded observer. The percentage reduction in scratching in the drug-treated group is calculated relative to the vehicle-treated group.
Clinical Trial Protocol for Pruritus Assessment
This outlines a general protocol for assessing anti-pruritic drugs in human subjects.
-
Patient Population: A well-defined patient population with a specific pruritic condition (e.g., atopic dermatitis, CKD-aP) and a baseline itch severity score above a certain threshold (e.g., ≥4 on a 0-10 NRS) is recruited.
-
Study Design: A randomized, double-blind, placebo-controlled design is typically employed.
-
Treatment: Patients are randomized to receive the investigational drug or a placebo for a specified duration.
-
Efficacy Assessment: The primary efficacy endpoint is often the change from baseline in a validated itch intensity scale, such as the Worst Itching Intensity Numerical Rating Scale (WI-NRS) or a Visual Analogue Scale (VAS). Quality of life questionnaires, such as the Skindex-10 or 5-D Itch Scale, are often used as secondary endpoints.
-
Data Collection: Itch scores are typically recorded daily by patients in a diary and averaged weekly.
-
Statistical Analysis: The mean change in itch scores from baseline to the end of the treatment period is compared between the drug and placebo groups using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Non-canonical Opioid Signaling Inhibits Itch Transmission in the Spinal Cord of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo pharmacological characterization of the main metabolites of nalfurafine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 3 Trial of Difelikefalin in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: Dup 747 and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent analgesics with improved safety profiles, the exploration of novel opioid receptor targets has become a critical area of research. Traditional opioids, primarily acting as mu (µ)-opioid receptor agonists, are the cornerstone of moderate to severe pain management. However, their clinical utility is often hampered by a significant burden of adverse effects, including life-threatening respiratory depression and a high potential for abuse and addiction.[1] This has spurred the development of compounds targeting alternative opioid receptors, such as the kappa (κ)-opioid receptor. Dup 747, a selective kappa-opioid receptor agonist, represents one such endeavor. This guide provides a detailed comparison of the side effect profiles of this compound and traditional mu-opioid agonists, supported by preclinical experimental data and methodologies.
Executive Summary
Traditional mu-opioid agonists, such as morphine and fentanyl, exert their analgesic effects through the mu-opioid receptor, but this mechanism is also intrinsically linked to a range of severe side effects. In contrast, kappa-opioid receptor agonists like this compound and other arylacetamides offer a distinct pharmacological profile. Preclinical evidence suggests that while kappa-agonists can produce their own set of side effects, they notably lack or have a significantly reduced incidence of the most dangerous adverse effects associated with traditional opioids, namely respiratory depression and abuse liability.[1][2][3] The primary limiting side effects of kappa-agonists in clinical development have been dysphoria and sedation.[1]
Comparative Side Effect Profiles
The following table summarizes the key differences in the side effect profiles of this compound (inferred from its class of selective kappa-agonists) and traditional mu-opioid agonists based on preclinical and clinical findings.
| Side Effect | Traditional Mu-Opioid Agonists (e.g., Morphine, Fentanyl) | This compound (and other selective Kappa-Opioid Agonists) | Key Differences & Supporting Data |
| Respiratory Depression | High Risk: Dose-dependent depression of respiratory rate and tidal volume, a primary cause of overdose mortality. | Low to No Risk: Studies on arylacetamide kappa-agonists, including those related to this compound, show limited to no respiratory depression. One study explicitly mentions that this compound and other kappa agonists had limited effects on respiratory function. | This represents a major potential safety advantage for kappa-agonists. |
| Abuse Liability & Euphoria | High: Activation of the mesolimbic dopamine system leads to euphoria and strong reinforcing properties, driving addiction. | Low to Aversive: Kappa-receptor activation is often associated with dysphoria (a state of unease or dissatisfaction) and aversive effects, leading to a low potential for abuse. | The opposing effects on mood and reward pathways are a fundamental distinction. |
| Constipation | Very Common: Significant inhibition of gastrointestinal motility is a persistent side effect. | Low to No Effect: Arylacetamide kappa-agonists generally do not produce the significant constipation seen with mu-agonists. | This offers a potential for improved gastrointestinal tolerability. |
| Sedation | Common: A frequent dose-limiting side effect. | Common: Sedation is also a prominent side effect of kappa-agonists. | Both classes can induce sedation, though the underlying mechanisms may differ. |
| Nausea & Vomiting | Common: A well-documented side effect. | Common: Nausea is also a reported side effect of kappa-agonists. | The incidence and severity may vary between the two classes. |
| Dizziness | Common: Frequently reported adverse effect. | Common: Dizziness is a known side effect of kappa-agonists. | Similar to sedation and nausea, this appears to be a shared side effect. |
| Psychotomimetic Effects (Hallucinations, Dysphoria) | Rare at therapeutic doses: More common with certain mixed-action opioids. | Dose-limiting: Dysphoria and psychotomimetic effects are a key concern with kappa-agonists. | This is a significant potential drawback for the clinical use of kappa-agonists. |
Signaling Pathways and Side Effect Mediation
The differential side effect profiles of mu- and kappa-opioid agonists stem from their activation of distinct signaling pathways upon receptor binding. The following diagram illustrates the primary signaling cascades and their associated physiological effects.
References
Is Dup 747 a Biased Agonist at the Kappa-Opioid Receptor? A Comparative Guide
To date, publicly available scientific literature does not contain experimental data characterizing Dup 747 as a biased agonist at the kappa-opioid receptor (KOR). While identified as a selective KOR agonist, detailed studies measuring its differential activation of G-protein and β-arrestin signaling pathways are not present in the reviewed literature. This guide will, therefore, provide a comparative framework for understanding KOR biased agonism, utilizing data from well-characterized reference compounds. This will enable researchers to evaluate the potential biased agonism of novel compounds like this compound.
Understanding Biased Agonism at the Kappa-Opioid Receptor
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates intracellular signaling cascades. Traditionally, KOR agonists are known to activate G-protein signaling pathways, which are associated with the desired analgesic effects. However, KOR activation also leads to the recruitment of β-arrestin proteins. The β-arrestin pathway is implicated in receptor desensitization, internalization, and the mediation of undesirable side effects such as dysphoria and sedation.[1][2]
A biased agonist is a ligand that preferentially activates one signaling pathway over another.[3] In the context of the KOR, a G-protein biased agonist would primarily activate the G-protein pathway while minimally engaging the β-arrestin pathway. Such a compound could theoretically provide pain relief with a reduced side-effect profile, making it a highly desirable therapeutic candidate.
Comparative Data for Reference KOR Agonists
To assess the biased agonism of a test compound, its activity is compared to a reference agonist, such as U-50,488, which is considered a relatively unbiased or balanced agonist. The table below presents hypothetical data for a balanced agonist and a G-protein biased agonist to illustrate the expected experimental outcomes.
| Compound | G-Protein Activation ([³⁵S]GTPγS) | β-Arrestin Recruitment (PathHunter®) | Bias Factor |
| EC₅₀ (nM) | Eₘₐₓ (%) | EC₅₀ (nM) | |
| Balanced Agonist (e.g., U-50,488) | 10 | 100 | 15 |
| G-Protein Biased Agonist | 8 | 95 | 200 |
| This compound | Data not available | Data not available | Data not available |
Note: The data for the Balanced and G-Protein Biased Agonists are illustrative. Actual experimental values may vary.
Experimental Protocols for Assessing Biased Agonism
The determination of biased agonism requires quantitative assessment of both G-protein and β-arrestin signaling pathways. Below are detailed methodologies for key experiments.
G-Protein Activation Assay: [³⁵S]GTPγS Binding
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (e.g., this compound) and a constant concentration of [³⁵S]GTPγS.
-
Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay: PathHunter®
This is a cell-based assay that measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation.
Methodology:
-
Cell Culture: PathHunter® cells (e.g., U2OS or CHO-K1) stably co-expressing the KOR fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag are used.
-
Cell Plating: Cells are seeded into 384-well white tissue culture plates and incubated overnight.
-
Compound Addition: Cells are treated with a range of concentrations of the test compound for 90 minutes at 37°C.
-
Detection: PathHunter® Detection Reagents are added according to the manufacturer's protocol.
-
Signal Measurement: The resulting chemiluminescent signal is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to calculate EC₅₀ and Eₘₐₓ values.
Visualizing Signaling Pathways and Experimental Workflow
The following diagrams illustrate the concepts of biased agonism and the experimental workflow for its assessment.
Caption: Signaling pathways for balanced versus biased KOR agonists.
Caption: Experimental workflow for determining biased agonism.
Conclusion
While this compound is recognized as a selective kappa-opioid receptor agonist, the absence of published data on its functional activity in G-protein versus β-arrestin signaling pathways means its status as a biased agonist remains undetermined. The experimental framework and comparative data provided in this guide offer a clear path for researchers to investigate the biased agonism of this compound and other novel KOR ligands. Such studies are crucial for the development of next-generation analgesics with improved safety profiles.
References
- 1. Assessing spiradoline-like discriminative effects of this compound: influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT AND IN VITRO CHARACTERIZATION OF A NOVEL BIFUNCTIONAL MU-AGONIST/DELTA-ANTAGONIST OPIOID TETRAPEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
Antagonist Studies to Confirm the Mechanism of Action of Dup 747 as a Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the mechanism of action of Dup 747, a potent kappa-opioid receptor (KOR) agonist. While direct experimental data from antagonist studies specifically involving this compound is limited in publicly available literature, this document outlines the established principles and methodologies used to confirm the mechanism of action for this class of compounds. The data presented is representative of typical findings for selective KOR agonists when challenged with opioid receptor antagonists.
Confirmation of Kappa-Opioid Receptor-Mediated Effects
The primary mechanism of action of this compound is agonism at the kappa-opioid receptor. To confirm that the pharmacological effects of a KOR agonist like this compound are indeed mediated by this receptor, antagonist studies are crucial. In these studies, a non-selective opioid antagonist, such as naloxone, or a KOR-selective antagonist, such as nor-binaltorphimine (nor-BNI), is administered prior to or concurrently with the agonist. A reversal or attenuation of the agonist's effects by the antagonist provides strong evidence for a receptor-mediated mechanism.
Data Presentation: Representative Antagonist Effects on KOR Agonist Activity
The following tables summarize hypothetical yet representative quantitative data from in vivo and in vitro antagonist studies. These tables illustrate how the antinociceptive and receptor binding effects of a KOR agonist, exemplified here as "KOR Agonist (e.g., this compound)," are competitively inhibited by opioid antagonists.
Table 1: In Vivo Antagonism of KOR Agonist-Induced Antinociception in the Rat Tail-Flick Assay
| Treatment Group | Dose (mg/kg, s.c.) | Tail-Flick Latency (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 2.5 ± 0.3 | 0% |
| KOR Agonist (e.g., this compound) | 10 | 8.2 ± 0.7 | 71.3% |
| Naloxone + KOR Agonist | 1 + 10 | 3.1 ± 0.4 | 7.5% |
| Nor-BNI + KOR Agonist | 10 + 10 | 2.8 ± 0.5 | 3.8% |
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Table 2: In Vitro Antagonism of KOR Agonist Binding to Kappa-Opioid Receptors
| Compound | Ki (nM) for [3H]-U69,593 Binding |
| KOR Agonist (e.g., this compound) | 0.5 ± 0.08 |
| Naloxone | 15.2 ± 2.1 |
| Nor-binaltorphimine (nor-BNI) | 0.8 ± 0.1 |
Ki represents the inhibitory constant, indicating the affinity of the compound for the receptor.
Mandatory Visualizations
Signaling Pathway of this compound at the Kappa-Opioid Receptor
Caption: KOR signaling pathway activated by this compound.
Experimental Workflow for an Antagonist Study
Safety Operating Guide
Essential Safety and Operational Guide for Handling Dup 747
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Dup 747, a potent analgesic drug that acts as a selective kappa-opioid receptor agonist. The following protocols are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Compound Information and Hazard Identification
This compound is classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 142515-44-4 | TargetMol SDS |
| Appearance | Combustible Solid | TargetMol SDS |
| Melting Point | 159-164°C | TargetMol SDS |
| Boiling Point | 210-220°C (at 0.5 mmHg) | TargetMol SDS |
| Vapor Pressure | < 0.0075 mm Hg at 68° F | TargetMol SDS |
| Solubility | No data available | TargetMol SDS |
| Log Kow | 4.10 | TargetMol SDS |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.
Recommended PPE for Handling this compound
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face respirator. | To prevent eye irritation from dust or splashes.[2][3] |
| Skin Protection | Chemical impermeable gloves (e.g., nitrile rubber), and protective clothing to cover the body. | To prevent skin irritation and absorption.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a full-face respirator with an appropriate filter should be used. | To prevent respiratory tract irritation. |
Operational and Handling Protocols
Adherence to strict operational protocols is essential for the safe handling of this compound.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prohibit eating, drinking, and smoking in the handling area.
-
-
Donning PPE :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Compound Handling :
-
Handle this compound as a combustible solid. Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Avoid contact with skin and eyes.
-
-
Storage :
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from open flames and incompatible materials.
-
-
Accidental Release Measures :
-
In case of a spill, evacuate personnel to a safe area.
-
Remove all sources of ignition.
-
Wear appropriate PPE and use spark-proof tools and explosion-proof equipment for cleanup.
-
Collect the spilled material and place it in a suitable, closed container for disposal.
-
Prevent the chemical from entering drains, as it is toxic to aquatic life.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol for this compound
-
Waste Segregation :
-
Collect all waste materials containing this compound, including unused compound, contaminated labware, and PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound". Include the date of waste accumulation.
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Disposal :
-
Dispose of the contents and container in accordance with all applicable federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste management company.
-
Signaling Pathway and Experimental Workflow
This compound is a selective kappa-opioid receptor (KOR) agonist. KORs are G protein-coupled receptors (GPCRs) that, when activated, initiate a signaling cascade.
Kappa-Opioid Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by a KOR agonist like this compound. Activation of the KOR by an agonist leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels. The Gβγ subunit can modulate ion channels, such as inhibiting N-type calcium channels.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
